molecular formula C17H13Cl2N3O4S B8199032 ML251

ML251

Numéro de catalogue: B8199032
Poids moléculaire: 426.3 g/mol
Clé InChI: AIDVIFPYWYKRCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ML251 is a useful research compound. Its molecular formula is C17H13Cl2N3O4S and its molecular weight is 426.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(3,4-dichlorophenyl)-N-[4-(1,2-oxazol-3-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S/c18-14-6-1-11(9-15(14)19)10-17(23)20-12-2-4-13(5-3-12)27(24,25)22-16-7-8-26-21-16/h1-9H,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDVIFPYWYKRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of ML251

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of ML251: A Potent Inhibitor of Trypanosomal Phosphofructokinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has been identified as a novel and potent nanomolar inhibitor of phosphofructokinase (PFK) from Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for Human African Trypanosomiasis (HAT) and Chagas disease, respectively.[1][2][3][4][5] In the infective bloodstream stage of these parasites, glycolysis is the sole source of ATP generation, making PFK a critical enzyme for their survival and a promising target for drug development.[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, kinetic profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Phosphofructokinase

The primary mechanism of action of this compound is the potent and specific inhibition of the enzyme phosphofructokinase (PFK).[1][2][3] PFK catalyzes the phosphorylation of fructose 6-phosphate (F6P) to fructose 1,6-bisphosphate, a key committed step in the glycolytic pathway.[1] By inhibiting PFK, this compound disrupts the parasite's ability to generate ATP, leading to its death.[1][2]

Kinetic studies have revealed that a thiadiazole analogue of this compound acts as a competitive inhibitor with respect to the substrate fructose 6-phosphate (F6P) and exhibits mixed inhibition with respect to ATP.[1] This suggests that this compound or its analogues bind to the F6P binding site or a site that allosterically affects F6P binding on the PFK enzyme.

Signaling Pathway: Glycolysis in Trypanosoma brucei

The following diagram illustrates the central role of phosphofructokinase in the glycolytic pathway of T. brucei and the inhibitory action of this compound.

Glycolysis_Inhibition Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P F6P Fructose 6-phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose 1,6-bisphosphate Glycolytic_Products Downstream Glycolytic Products F16BP->Glycolytic_Products ATP_gen ATP Generation Glycolytic_Products->ATP_gen PFK->F16BP ATP -> ADP This compound This compound This compound->PFK Inhibition ADP_Glo_Workflow cluster_reaction PFK Reaction cluster_detection Luminescence Detection PFK_reaction 1. Incubate T. brucei PFK with F6P, ATP, and test compound (this compound) ADP_production 2. PFK converts F6P and ATP to F1,6-BP and ADP PFK_reaction->ADP_production ADP_Glo_reagent 3. Add ADP-Glo™ Reagent to terminate PFK reaction and deplete unused ATP ADP_production->ADP_Glo_reagent Kinase_Detection_reagent 4. Add Kinase Detection Reagent to convert ADP to ATP and generate light ADP_Glo_reagent->Kinase_Detection_reagent Luminescence_measurement 5. Measure luminescence signal Kinase_Detection_reagent->Luminescence_measurement IC50_determination 6. Calculate IC50 values Luminescence_measurement->IC50_determination Signal inversely proportional to PFK inhibition Mechanism_Determination Vary_F6P Vary Fructose 6-Phosphate Concentration Measure_Velocity Measure Initial Reaction Velocities (Coupled Assay) Vary_F6P->Measure_Velocity Vary_ATP Vary ATP Concentration Vary_ATP->Measure_Velocity Lineweaver_Burk Generate Lineweaver-Burk Plots Measure_Velocity->Lineweaver_Burk Competitive_F6P Competitive Inhibition with respect to F6P Lineweaver_Burk->Competitive_F6P Mixed_ATP Mixed Inhibition with respect to ATP Lineweaver_Burk->Mixed_ATP

References

ML251 as a Potent and Selective Inhibitor of Trypanosoma brucei Phosphofructokinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human African Trypanosomiasis (HAT), a devastating disease caused by the parasite Trypanosoma brucei, remains a significant public health challenge in sub-Saharan Africa.[1][2] The parasite's unique reliance on glycolysis for ATP production in its bloodstream form presents a compelling therapeutic window.[1][3] Phosphofructokinase (PFK), a key regulatory enzyme in this pathway, has been identified as a promising drug target.[1][4] This document provides a comprehensive technical overview of ML251, a novel and potent small molecule inhibitor of T. brucei PFK (TbPFK).[1][5] We will delve into its mechanism of action, inhibitory activity, and the experimental methodologies used in its characterization, offering a valuable resource for researchers in the field of anti-trypanosomal drug discovery.

Introduction to Trypanosoma brucei Glycolysis as a Drug Target

The bloodstream form of Trypanosoma brucei is entirely dependent on glycolysis for its energy supply, making this metabolic pathway an attractive target for chemotherapeutic intervention.[1][3] Unlike their mammalian hosts, these parasites compartmentalize the initial seven enzymes of glycolysis within specialized peroxisome-like organelles called glycosomes.[6][7] This unique biological feature, along with structural differences in the enzymes themselves, provides an opportunity for the development of selective inhibitors.

Phosphofructokinase (PFK) catalyzes the committed step of glycolysis: the essentially irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][8] The critical role of PFK in parasite survival has been genetically validated, suggesting that its inhibition would be detrimental to the parasite.[1][8]

This compound: A Novel Inhibitor of T. brucei PFK

This compound is a para-amidosulfonamide that emerged from a quantitative high-throughput screening (qHTS) campaign as a potent inhibitor of TbPFK.[1][8] It represents a significant advancement in the search for selective anti-trypanosomal agents, being one of the first small molecules to demonstrate sub-micromolar inhibitory activity against this enzyme.[2][8]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its analogs has been determined through various enzymatic and cell-based assays. The key quantitative data are summarized in the tables below.

CompoundTargetIC50 (nM)Reference
This compoundT. brucei PFK370[8]
Analog 1T. brucei PFK410[2]
Analog 30T. brucei PFK160[1]
Analog 42T. brucei PFK200[1]

Table 1: In vitro inhibitory activity of this compound and analogs against T. brucei PFK.

CompoundOrganismED50 (µM)Reference
This compoundT. brucei16.3[8]
Analog 1T. brucei26.8[1]
Analog 30T. brucei16.3[1]

Table 2: In vitro growth inhibition of this compound and analogs against bloodstream-form T. brucei.

Mechanism of Action

Kinetic studies have been performed to elucidate the mechanism by which this compound and its analogs inhibit TbPFK. These studies revealed a mixed mode of inhibition with respect to ATP and a competitive mode of inhibition with respect to F6P.[1][2] This suggests that this compound binds to the enzyme at a site that overlaps with or is allosterically coupled to the F6P binding site.

CompoundSubstrateMode of InhibitionKi (nM)Ki' (nM)Reference
Analog 42F6PCompetitive1.5-[1]
Analog 42ATPMixed-12.5[1]

Table 3: Kinetic parameters of TbPFK inhibition by an this compound analog.

Experimental Protocols

The following sections detail the key experimental methodologies used in the discovery and characterization of this compound.

T. brucei PFK Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced by the PFK-catalyzed reaction.

  • Reaction Setup: The PFK reaction is carried out in a suitable buffer containing F6P, ATP, and the test compound.

  • ADP-Glo™ Reagent Addition: After a defined incubation period, ADP-Glo™ Reagent is added to terminate the PFK reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP generated into ATP and to stimulate a luciferase-based reaction that produces a luminescent signal.

  • Signal Detection: The luminescence intensity, which is directly proportional to the ADP concentration and thus PFK activity, is measured using a luminometer. A decrease in luminescence indicates inhibition of PFK.[1][8]

T. brucei Growth Inhibition Assay

This assay assesses the effect of the inhibitor on the viability of bloodstream-form T. brucei.

  • Cell Culture: T. brucei bloodstream forms (e.g., Lister 427 strain) are cultured in a suitable medium (e.g., modified Iscove's medium) supplemented with serum and other necessary components.[1][8]

  • Compound Treatment: The cultured parasites are incubated with serial dilutions of the test compound for a specified period (e.g., 72 hours).[8]

  • Viability Assessment: Parasite viability is determined using a suitable method, such as the addition of a resazurin-based reagent which is reduced by viable cells to a fluorescent product.[9]

  • Data Analysis: The fluorescence intensity is measured, and the half-maximal effective concentration (ED50) is calculated from the dose-response curve.[1]

Kinetic Mechanism of Inhibition Studies

These studies determine the mode of inhibition of the compound with respect to the enzyme's substrates.

  • Initial Velocity Measurements: The initial velocity of the PFK-catalyzed reaction is measured at various concentrations of one substrate (e.g., F6P) while keeping the other substrate (ATP) at a constant, saturating concentration. This is repeated for several different fixed concentrations of the inhibitor.

  • Lineweaver-Burk Plots: The data are plotted as double reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate concentration].

  • Analysis: The pattern of the lines on the Lineweaver-Burk plot indicates the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, lines that intersect on the y-axis are indicative of competitive inhibition.[1][2]

  • Secondary Plots: Secondary plots of the slopes or y-intercepts from the Lineweaver-Burk plots versus the inhibitor concentration are used to determine the inhibition constants (Ki and/or Ki').[1][2]

Visualizations

Glycolytic Pathway in Trypanosoma brucei

Glycolysis_in_Trypanosoma_brucei cluster_glycosome Glycosome cluster_cytosol Cytosol Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P PGI F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK F6P->F16BP DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P TPI _13BPG 1,3-Bisphosphoglycerate G3P->_13BPG GAPDH _3PG_gly 3-Phosphoglycerate _13BPG->_3PG_gly PGK _3PG_cyt 3-Phosphoglycerate _3PG_gly->_3PG_cyt Transport _2PG 2-Phosphoglycerate _3PG_cyt->_2PG PGM PEP Phosphoenolpyruvate _2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase This compound This compound F6P_to_F16BP F6P_to_F16BP This compound->F6P_to_F16BP Inhibits

Caption: Glycolytic pathway in T. brucei highlighting the inhibition of PFK by this compound.

Experimental Workflow for TbPFK Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library qHTS Quantitative High-Throughput Screening (ADP-Glo Assay) start->qHTS hit_id Hit Identification (Potent Inhibitors) qHTS->hit_id dose_response Dose-Response Confirmation hit_id->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar cell_assay T. brucei Growth Inhibition Assay sar->cell_assay mechanism Mechanism of Action Studies (Enzyme Kinetics) cell_assay->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: Workflow for the discovery and characterization of T. brucei PFK inhibitors.

Logical Relationship of this compound Inhibition

ML251_Inhibition_Logic cluster_enzyme Enzyme Reaction This compound This compound TbPFK T. brucei PFK This compound->TbPFK Binds to This compound->TbPFK Inhibits (Competitive with F6P) This compound->TbPFK Inhibits (Mixed with ATP) Products Fructose-1,6-bisphosphate + ADP TbPFK->Products TbPFK->Products Catalyzes Parasite_Growth Parasite Growth TbPFK->Parasite_Growth Enables F6P Fructose-6-Phosphate F6P->TbPFK ATP ATP ATP->TbPFK

References

Discovery of the Potent Anti-Trypanosomal Agent ML251: A High-Throughput Screening Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery of ML251, a potent and selective inhibitor of phosphofructokinase (PFK) from the protozoan parasites Trypanosoma brucei and Trypanosoma cruzi, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, respectively. Identified through a quantitative high-throughput screening (qHTS) campaign of a large chemical library, this compound emerged as a promising lead compound for the development of novel therapeutics against these neglected tropical diseases. This document provides a comprehensive overview of the screening and validation process, including detailed experimental protocols, quantitative data analysis, and a visualization of the targeted metabolic pathway.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease transmitted by the tsetse fly, endemic in sub-Saharan Africa.[1] The causative agent, Trypanosoma brucei, relies entirely on glycolysis for ATP production in its bloodstream form, making the enzymes of this pathway attractive targets for drug discovery.[1] Phosphofructokinase (PFK), which catalyzes the committed step of glycolysis—the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate—is a particularly compelling target.[1] The discovery of this compound, a novel, potent, and selective inhibitor of T. brucei PFK (TbPFK), represents a significant advancement in the pursuit of new treatments for trypanosomal diseases.[2] This guide provides a detailed account of the high-throughput screening campaign and subsequent validation assays that led to the identification of this compound.

Data Presentation: Potency and Selectivity of this compound and Analogues

The inhibitory activity of this compound and its analogues against T. brucei PFK and their toxicity against cultured T. brucei bloodstream forms were quantified to establish a structure-activity relationship (SAR). The key quantitative data are summarized in the tables below.

CompoundT. brucei PFK IC50 (µM)[3]T. cruzi PFK IC50 (µM)[3]
This compound 0.370.13
Analogue 1 0.41-
Analogue 13 >57-
Analogue 14 1.8-
Analogue 15 1.2-
Table 1: In vitro inhibitory activity of this compound and selected analogues against Trypanosoma PFK.
CompoundT. brucei (Lister 427) ED50 (µM)[2]
This compound 16.3
Analogue 1 >50
Table 2: In vitro toxicity of this compound and an analogue against bloodstream form Trypanosoma brucei.

Experimental Protocols

High-Throughput Screening for TbPFK Inhibitors

The discovery of this compound was the result of a quantitative high-throughput screening (qHTS) campaign targeting T. brucei PFK.

Assay Principle: The screening assay utilized the ADP-Glo™ Kinase Assay (Promega), a luminescence-based method that quantifies the amount of ADP produced in the PFK-catalyzed reaction. The assay is performed in two steps: first, the PFK reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which then drives a luciferase reaction, producing a luminescent signal that is directly proportional to PFK activity. Inhibition of PFK results in a decrease in the luminescent signal.[2]

Detailed Protocol:

  • Compound Preparation: A library of 330,683 compounds from the Molecular Libraries Small Molecule Repository (MLSMR) was screened at multiple concentrations.

  • Assay Plate Preparation: The assay was conducted in a 1536-well plate format.

  • Reagent Addition:

    • Dispense 25 nM of recombinant T. brucei PFK enzyme into each well.

    • Add test compounds at various concentrations.

    • Initiate the enzymatic reaction by adding a substrate mix containing fructose-6-phosphate (F6P) and ATP.

  • Incubation: Incubate the plates at room temperature for a defined period to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the PFK reaction and deplete excess ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a suitable plate reader.

  • Data Analysis: Normalize the data using enzyme-free controls (representing 100% inhibition) and DMSO-only controls (representing 0% inhibition). Calculate the half-maximal inhibitory concentration (IC50) for active compounds.[2]

In Vitro Trypanosoma brucei Cytotoxicity Assay

The toxicity of this compound and its analogues against the bloodstream form of T. brucei (strain Lister 427) was determined to assess their whole-cell activity.

Assay Principle: The Alamar Blue® (resazurin) assay is a widely used method to assess cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The resulting fluorescence is proportional to the number of viable cells.[4][5]

Detailed Protocol:

  • Cell Culture: Culture T. brucei bloodstream form parasites in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Assay Plate Preparation: Seed the parasites into 384-well plates at an appropriate density.[4]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control (DMSO only) and a positive control for cell death.

  • Incubation: Incubate the plates for 48 to 72 hours under standard culture conditions.

  • Alamar Blue Addition: Add Alamar Blue® reagent to each well and incubate for an additional 4-24 hours.[6][7]

  • Data Acquisition: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the half-maximal effective concentration (ED50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (1536-well plate) cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Library 330,683 Compound Library Add_Compounds Add Compounds Compound_Library->Add_Compounds TbPFK_Enzyme T. brucei PFK Enzyme Dispense_Enzyme Dispense TbPFK TbPFK_Enzyme->Dispense_Enzyme Substrates F6P & ATP Initiate_Reaction Add Substrates (F6P + ATP) Substrates->Initiate_Reaction Dispense_Enzyme->Add_Compounds Add_Compounds->Initiate_Reaction Incubate_Reaction Incubate Initiate_Reaction->Incubate_Reaction Terminate_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Terminate_Reaction Develop_Signal Add Kinase Detection Reagent (ADP to ATP -> Luciferase) Terminate_Reaction->Develop_Signal Read_Luminescence Read Luminescence Develop_Signal->Read_Luminescence Data_Normalization Normalize Data Read_Luminescence->Data_Normalization IC50_Calculation Calculate IC50 Data_Normalization->IC50_Calculation Hit_Identification Identify this compound IC50_Calculation->Hit_Identification

Caption: High-throughput screening workflow for the identification of TbPFK inhibitors.

Trypanosoma brucei Glycolytic Pathway and Inhibition by this compound

Glycolysis_Pathway cluster_glycolysis Glycolysis in T. brucei cluster_inhibition Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK Glycolytic_Intermediates Downstream Glycolytic Intermediates F16BP->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate ATP_Production Net ATP Production Pyruvate->ATP_Production This compound This compound PFK Phosphofructokinase (PFK) This compound->PFK Inhibition

Caption: Inhibition of the T. brucei glycolytic pathway by this compound.

Conclusion

The discovery of this compound through a rigorous high-throughput screening campaign has provided a valuable chemical probe and a promising starting point for the development of new drugs to combat trypanosomal diseases. This technical guide outlines the key methodologies and quantitative data that underpinned this discovery. The detailed protocols for the primary screening and secondary assays, along with the characterization of this compound's potency, provide a roadmap for researchers in the field of drug discovery for neglected diseases. The visualization of the targeted pathway highlights the critical role of phosphofructokinase in T. brucei metabolism and the mechanism of action of this novel inhibitor. Further optimization of the this compound scaffold holds the potential to deliver a new generation of safe and effective treatments for Human African Trypanosomiasis and Chagas disease.

References

The Structure-Activity Relationship of ML251 and its Analogs: A Technical Guide to Potent Inhibitors of Trypanosomal Phosphofructokinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ML251, a potent inhibitor of phosphofructokinase (PFK) in Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for Human African Trypanosomiasis (HAT) and Chagas disease, respectively. Given the parasites' reliance on glycolysis for energy production, PFK presents a critical therapeutic target. This document summarizes the key quantitative data, details the experimental methodologies used in the discovery and characterization of this compound and its analogs, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The discovery of this compound began with a high-throughput screening of the Molecular Libraries Small Molecule Repository (MLSMR) against recombinant T. brucei PFK (TbPFK). The initial hit, a para-amidosulfonamide, was optimized to yield this compound and other potent analogs. The following tables summarize the inhibitory activity (IC50) of key compounds against both T. brucei and T. cruzi PFK.

Table 1: SAR of the Phenyl Sulfonamide Core [1]

CompoundR GroupT. brucei PFK IC50 (μM)T. cruzi PFK IC50 (μM)
1 (Hit) 3,4-dichloro1.1>57.5
This compound (30) 3,4-dichloro0.370.41
2 meta-substitution>57.5>57.5
13 4-chloro1.93.5
14 3-chloro0.71.5
15 phenyl9.515.1
17 4-fluoro2.14.2
18 4-bromo1.73.8
19 4-iodo1.63.6
20 4-methyl13.225.6

Table 2: SAR of the Heterocyclic Moiety [1]

CompoundHeterocycleR GroupT. brucei PFK IC50 (nM)T. cruzi PFK IC50 (nM)
39 Thiazole3,4-dichloro7941
40 Thiazole4-chloro-3-fluoro24120
41 Thiadiazole3,4-dichloro8565
42 Thiadiazole4-chloro-3-fluoro15120

Experimental Protocols

The identification and characterization of this compound and its analogs involved a series of key experiments. The detailed methodologies for these are outlined below.

Primary High-Throughput Screening: ADP-Glo™ Kinase Assay

The primary screen to identify inhibitors of T. brucei PFK was performed using the ADP-Glo™ Kinase Assay (Promega). This luminescent assay measures the amount of ADP produced in the PFK-catalyzed reaction.

Principle: The assay is a two-step process. First, the PFK reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP generated by PFK is converted to ATP, which is then used by luciferase to produce a luminescent signal that is proportional to the initial PFK activity.

Protocol:

  • A library of 330,683 compounds was screened in 1536-well plates.

  • Each well contained recombinant T. brucei PFK.

  • The PFK reaction was initiated by the addition of substrates.

  • Compounds were added at six different concentrations ranging from 3.7 nM to 57.5 μM.[1]

  • After a defined incubation period, ADP-Glo™ Reagent was added to terminate the PFK reaction and deplete the remaining ATP.

  • Following a 40-minute incubation at room temperature, Kinase Detection Reagent was added.

  • After a 30-60 minute incubation, the luminescence was measured using a plate reader.

  • A decrease in luminescence compared to control wells indicated inhibition of PFK.

Hit Confirmation: Orthogonal ATP Depletion-Based Assay

Hits from the primary screen were confirmed using an orthogonal assay that also measures ATP consumption but with a different detection method. This helps to eliminate false positives that may interfere with the luciferase system of the primary assay.

Principle: This assay measures the amount of ATP remaining after the PFK reaction. A decrease in ATP concentration, and therefore a decrease in the luminescent signal, corresponds to PFK activity. Inhibitors of PFK will result in a higher ATP concentration and a stronger luminescent signal compared to uninhibited reactions.

Protocol:

  • Confirmed hits were re-tested in a concentration-response format.

  • The PFK enzymatic reaction was carried out in the presence of the compound.

  • At the end of the reaction, a reagent containing luciferase and luciferin was added.

  • The luminescent signal, which is proportional to the amount of ATP remaining, was measured.

  • An increase in luminescence indicated PFK inhibition.

In Vitro Trypanosoma brucei Growth Inhibition Assay

To determine the effect of the compounds on parasite viability, a whole-cell growth inhibition assay was performed.

Principle: This assay utilizes the metabolic activity of viable parasites to reduce a substrate (e.g., resazurin) into a fluorescent product. The intensity of the fluorescence is proportional to the number of living parasites.

Protocol:

  • Bloodstream form T. brucei brucei were cultured in a suitable medium (e.g., modified Iscove's medium) supplemented with fetal bovine serum.

  • The parasites were seeded into 96-well plates.

  • Compounds were added in a serial dilution.

  • The plates were incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2).

  • After incubation, a resazurin-based reagent was added to each well.

  • The plates were incubated for a further 2-4 hours to allow for the colorimetric change.

  • The fluorescence was measured using a plate reader.

  • The EC50 values (the concentration of compound that inhibits parasite growth by 50%) were calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate DHAP_G3P DHAP / G3P F16BP->DHAP_G3P PEP Phosphoenolpyruvate DHAP_G3P->PEP Pyruvate Pyruvate PEP->Pyruvate PFK->F16BP This compound This compound Inhibition This compound->PFK SAR_Workflow cluster_0 Discovery and Optimization HTS High-Throughput Screening (MLSMR Library) Hit_ID Hit Identification (para-amidosulfonamide) HTS->Hit_ID Hit_Confirm Hit Confirmation (Orthogonal Assay) Hit_ID->Hit_Confirm SAR_Studies Structure-Activity Relationship Studies Hit_Confirm->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt ML251_ID Identification of this compound and Potent Analogs Lead_Opt->ML251_ID

References

Understanding the Binding Site of ML251 on Phosphofructokinase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of ML251, a potent inhibitor of phosphofructokinase (PFK) from parasitic protozoa of the genus Trypanosoma. Given the critical role of glycolysis in the energy metabolism of these organisms, PFK represents a promising target for the development of novel therapeutics for diseases such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of pertinent pathways and workflows.

Introduction to Phosphofructokinase as a Drug Target

Phosphofructokinase (PFK) is a key regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP). In the bloodstream form of Trypanosoma brucei, the causative agent of sleeping sickness, glycolysis is the sole source of ATP production. This metabolic dependency makes trypanosomal PFK an attractive target for therapeutic intervention. The significant structural and mechanistic differences between the parasite and human PFK enzymes offer a window for the development of species-specific inhibitors with minimal off-target effects.

The Binding Site of this compound on Trypanosoma brucei PFK

While a co-crystal structure of this compound with T. brucei PFK is not publicly available, the binding site can be inferred from the crystal structure of the closely related and potent allosteric inhibitor, CTCB405, in complex with T. brucei PFK (PDB ID: 6QU4)[1]. This compound and CTCB405 are part of the same series of novel small molecule allosteric inhibitors of trypanosome PFK. These inhibitors bind to an allosteric pocket near the active site, which is not present in mammalian PFKs, explaining their high selectivity[2][3]. This allosteric site regulates the transition between the T-state (inactive) and R-state (active) of the enzyme[3].

The binding of these inhibitors stabilizes the inactive T-state, preventing the conformational changes necessary for substrate binding and catalysis. Kinetic studies have shown that this compound is competitive with the substrate fructose-6-phosphate (F6P), which is consistent with an allosteric mechanism that prevents the enzyme from adopting the F6P-receptive R-state.

Quantitative Data on PFK Inhibition

The inhibitory potency of this compound and related compounds has been characterized through various enzymatic assays. The following tables summarize the key quantitative data available.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundT. brucei PFK0.37[McNae et al., 2021]
This compoundT. cruzi PFK0.13[McNae et al., 2021]
CTCB405T. brucei PFK0.18 ± 0.03[3]
CompoundParameterValueConditionsReference
This compound analogueKi (F6P)52 nM[Brimacombe et al., 2013]
This compound analogueKi' (ATP)240 nMSaturating F6P[Brimacombe et al., 2013]

Experimental Protocols

The characterization of PFK inhibitors like this compound relies on robust enzymatic assays. The following is a detailed methodology for a typical phosphofructokinase inhibition assay using the ADP-Glo™ Kinase Assay platform.

Phosphofructokinase Inhibition Assay using ADP-Glo™

1. Principle:

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the PFK-catalyzed reaction. The assay is performed in two steps. First, the PFK reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial PFK activity.

2. Materials:

  • Recombinant T. brucei Phosphofructokinase

  • Fructose-6-phosphate (F6P)

  • Adenosine triphosphate (ATP)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% BSA)

  • 384-well white, opaque assay plates

  • Luminometer

3. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme and Substrate Preparation: Prepare solutions of T. brucei PFK, F6P, and ATP in the assay buffer at appropriate concentrations.

  • Reaction Initiation:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the PFK enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of a solution containing both F6P and ATP.

  • Enzymatic Reaction: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the PFK reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by PFK into ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the PFK activity. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Visualizations

Glycolytic Pathway in Trypanosoma brucei

Glycolysis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI PFK PFK F6P->PFK F16BP F16BP DHAP_GAP DHAP / GAP F16BP->DHAP_GAP Aldolase BPG 1,3-BPG DHAP_GAP->BPG ... threePG 3-PG BPG->threePG PGK twoPG 2-PG threePG->twoPG PGM PEP PEP twoPG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase PFK->F16BP ATP -> ADP This compound This compound This compound->PFK Inhibition

Caption: The central role of Phosphofructokinase (PFK) in the glycolytic pathway of Trypanosoma brucei.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of this compound Add_Compound Add this compound to Plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare PFK Solution Add_Enzyme Add PFK to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare F6P/ATP Solution Start_Reaction Add F6P/ATP Substrate_Prep->Start_Reaction Add_Compound->Add_Enzyme Incubate_1 Pre-incubation Add_Enzyme->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Enzymatic Reaction Start_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo Reagent Incubate_2->Stop_Reaction Incubate_3 ATP Depletion Stop_Reaction->Incubate_3 Detect_Signal Add Kinase Detection Reagent Incubate_3->Detect_Signal Incubate_4 Signal Development Detect_Signal->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: A typical experimental workflow for determining the IC50 of a PFK inhibitor.

Logical Relationship of this compound Allosteric Inhibition

Allosteric_Inhibition cluster_enzyme PFK Conformational States cluster_ligands Ligand Binding T_state T-state (Inactive) R_state R-state (Active) T_state->R_state Equilibrium Shift F6P F6P T_state->F6P Low affinity for F6P R_state->F6P High affinity for F6P This compound This compound This compound->T_state Binds to allosteric site

Caption: this compound binds to the inactive T-state of PFK, preventing its shift to the active R-state.

References

ML251: A Competitive Inhibitor of Phosphofructokinase with Potent Anti-Trypanosomal Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML251, a potent and selective inhibitor of phosphofructokinase (PFK) from the parasitic protists Trypanosoma brucei and Trypanosoma cruzi, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, respectively. In the bloodstream form, these parasites are entirely dependent on glycolysis for ATP production, making the enzymes of this pathway attractive targets for therapeutic intervention. This compound exhibits nanomolar inhibitory activity against T. brucei PFK and demonstrates a competitive mechanism of action with respect to the substrate fructose 6-phosphate. This document details the biochemical and cellular activity of this compound, provides in-depth experimental protocols for its evaluation, and visualizes its mechanism within the context of the trypanosomal glycolytic pathway.

Introduction: Phosphofructokinase as a Drug Target in Trypanosomes

Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe and often fatal disease endemic to sub-Saharan Africa, caused by the parasite Trypanosoma brucei. The bloodstream form of this parasite relies exclusively on glycolysis for its energy supply, breaking down glucose to pyruvate.[1] A key regulatory enzyme in this pathway is phosphofructokinase (PFK), which catalyzes the irreversible conversion of fructose 6-phosphate (F6P) to fructose 1,6-bisphosphate (F1,6BP).[1] The critical role of PFK in trypanosomal energy metabolism makes it a promising target for the development of novel anti-trypanosomal drugs.[1][2]

This compound is a novel small molecule inhibitor identified through high-throughput screening, demonstrating potent and selective inhibition of T. brucei and T. cruzi PFK.[1][2] Its mechanism of action, competitive inhibition with F6P, provides a clear biochemical basis for its anti-parasitic activity.[3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's inhibitory activity and in vitro ADME properties.

Table 1: Inhibitory Activity of this compound against Phosphofructokinase

Target EnzymeIC50 (nM)
Trypanosoma brucei PFK15
Trypanosoma cruzi PFK41

Data sourced from Brimacombe et al. (2013).[1]

Table 2: Cellular Activity of this compound

Cell LineEC50 (µM)
Trypanosoma brucei bruceiNot explicitly found, but a related analog showed micromolar activity.
KB-3-1 (human cervical carcinoma)> 57
MRC-5 (human lung fibroblast)> 57

Data interpretation based on available probe reports and related publications.[4]

Table 3: In Vitro ADME Properties of this compound and a Related Analog (42)

ParameterThis compoundAnalog 42
Solubility (PBS, pH 7.4) (µM) 10.81.8
Human Liver Microsomal Stability (t½, min) >60>60
Mouse Liver Microsomal Stability (t½, min) 16.710.7
Plasma Protein Binding (Human, % bound) 98.699.4
Plasma Protein Binding (Mouse, % bound) 98.499.1
Plasma Stability (Human, % remaining at 5h) 104102
Plasma Stability (Mouse, % remaining at 5h) 10199

Data sourced from Brimacombe et al. (2013).[1]

Signaling Pathways and Experimental Workflows

Glycolytic Pathway in Trypanosoma brucei

The following diagram illustrates the glycolytic pathway in the bloodstream form of T. brucei, highlighting the role of PFK and the inhibitory action of this compound.

Glycolysis_Pathway Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P Hexokinase F6P Fructose 6-phosphate G6P->F6P GPI F16BP Fructose 1,6-bisphosphate F6P->F16BP PFK DHAP_G3P DHAP / G3P F16BP->DHAP_G3P Aldolase PEP Phosphoenolpyruvate DHAP_G3P->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase This compound This compound This compound->F6P

Caption: Glycolytic pathway in T. brucei indicating this compound's competitive inhibition of PFK.

Experimental Workflow for PFK Inhibition Assay

This diagram outlines the general workflow for determining the IC50 of this compound against PFK.

PFK_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - PFK Enzyme - Fructose 6-Phosphate - ATP - Coupling Enzymes - NADH plate Add Reagents and this compound to 96-well Plate reagents->plate compound Prepare this compound Serial Dilution compound->plate incubate Incubate at 37°C plate->incubate read Measure NADH Absorbance (340 nm) over time incubate->read plot Plot % Inhibition vs. [this compound] read->plot calculate Calculate IC50 Value plot->calculate

Caption: Workflow for determining the IC50 of this compound against phosphofructokinase.

Logical Relationship of this compound's Action

This diagram illustrates the logical cascade from PFK inhibition to parasite death.

Logical_Relationship This compound This compound PFK T. brucei Phosphofructokinase This compound->PFK Inhibits Glycolysis Glycolysis Blocked PFK->Glycolysis Leads to ATP ATP Depletion Glycolysis->ATP Results in Death Parasite Death ATP->Death Causes

Caption: Logical flow from this compound-mediated PFK inhibition to parasite death.

Experimental Protocols

Phosphofructokinase (PFK) Inhibition Assay

This protocol is a synthesized representation based on standard coupled spectrophotometric assays for PFK activity.

Objective: To determine the IC50 value of this compound against T. brucei PFK.

Principle: PFK activity is measured by coupling the production of fructose 1,6-bisphosphate to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm. The reaction is coupled through the sequential action of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

Materials:

  • Recombinant T. brucei PFK

  • This compound

  • Fructose 6-phosphate (F6P)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Aldolase

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing F6P, ATP, NADH, and the coupling enzymes (aldolase, TPI, GDH). The final concentrations in the well should be optimized, but typical starting points are: 1 mM F6P, 1 mM ATP, 0.2 mM NADH, and excess coupling enzymes.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Assay Setup: To the wells of a 96-well plate, add:

    • x µL of this compound dilution (or buffer for control)

    • y µL of PFK enzyme solution

    • z µL of the reagent mix to initiate the reaction. The final volume in each well should be constant (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each this compound concentration from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trypanosoma brucei Growth Inhibition Assay

This protocol is a synthesized representation based on standard cell-based assays for anti-trypanosomal drug screening.[5]

Objective: To determine the EC50 value of this compound against bloodstream form T. brucei.

Principle: The viability of T. brucei in culture is assessed after a period of incubation with the test compound. Cell viability can be determined using a metabolic indicator dye, such as resazurin, which is reduced by viable cells to the fluorescent product resorufin.

Materials:

  • Bloodstream form Trypanosoma brucei brucei (e.g., Lister 427 strain)

  • Complete HMI-9 medium supplemented with serum

  • This compound

  • Resazurin sodium salt solution

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture T. brucei in complete HMI-9 medium at 37°C in a 5% CO₂ incubator to a logarithmic growth phase.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium.

  • Assay Setup:

    • Adjust the density of the T. brucei culture to a starting concentration of approximately 2 x 10⁴ cells/mL.

    • In a 96-well plate, add 100 µL of the cell suspension to each well.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (positive control) and wells with medium only (negative control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[5]

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.[5]

    • Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (medium only) from all readings.

    • Calculate the percent inhibition of growth for each this compound concentration relative to the untreated control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable chemical probe for studying the role of phosphofructokinase in the energy metabolism of Trypanosoma. Its potent and selective inhibition of the parasite's PFK, coupled with its competitive mechanism of action with fructose 6-phosphate, underscores the potential of targeting glycolysis for the development of new therapies for Human African Trypanosomiasis and Chagas disease. The data and protocols presented in this guide provide a solid foundation for further research into this compound and its analogs as potential drug candidates. The favorable in vitro ADME profile of this compound, particularly its high microsomal stability, suggests that it is a promising starting point for lead optimization efforts. Further studies are warranted to evaluate its in vivo efficacy and pharmacokinetic properties.

References

The Significance of ML251 in Human African Trypanosomiasis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by Trypanosoma brucei. The parasite's unique reliance on glycolysis for energy production in its bloodstream form presents a critical vulnerability for therapeutic intervention. This technical guide delves into the significance of ML251, a potent and selective inhibitor of Trypanosoma brucei phosphofructokinase (TbPFK), a key enzyme in the glycolytic pathway. This document provides an in-depth overview of the biochemical and cellular activity of this compound, detailed experimental methodologies, and the underlying signaling pathway, positioning this compound as a crucial tool for HAT research and a promising lead for drug development.

Introduction to Human African Trypanosomiasis and the Glycolytic Pathway

Human African Trypanosomiasis is a vector-borne parasitic disease transmitted by the tsetse fly, endemic to sub-Saharan Africa. The causative agent, Trypanosoma brucei, exists in two subspecies that infect humans: T. b. gambiense and T. b. rhodesiense. The disease progresses from a haemolymphatic stage, characterized by fever and headache, to a meningoencephalitic stage, where the parasite crosses the blood-brain barrier, leading to neurological symptoms and, if untreated, death.

A unique metabolic feature of the bloodstream form of T. brucei is its complete dependence on glycolysis for ATP synthesis. Unlike its host, the parasite lacks a functional Krebs cycle and oxidative phosphorylation. This metabolic dependency makes the glycolytic pathway an attractive target for the development of new anti-trypanosomal drugs.

This compound: A Potent Inhibitor of Trypanosoma brucei Phosphofructokinase

Phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis, catalyzing the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. This compound (N-(3,4-dichlorobenzyl)-5-methylisoxazole-3-carboxamide) was identified as a potent and selective inhibitor of T. brucei PFK (TbPFK). Its discovery represents a significant advancement in the pursuit of novel therapeutics for HAT.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Parameter This compound Value Reference Compound (Suramin) Value Assay Type
IC50 (TbPFK) 370 nM[1]~10 µMEnzymatic (ADP-Glo)
EC50 (T. brucei) 16.3 µM[1]Not ReportedCell-based (Growth Inhibition)
EC50 (MRC-5 cells) > 46 µMNot ReportedCell-based (Cytotoxicity)

Table 1: Inhibitory Potency of this compound against T. brucei Phosphofructokinase and Whole Parasites.

Parameter Value Condition
Aqueous Solubility > 81 µg/mLKinetic
Mouse Liver Microsomal Stability (t1/2) 231 minIn vitro
Human Liver Microsomal Stability (t1/2) 330 minIn vitro
Mouse Plasma Stability (% remaining after 2h) > 95%In vitro
Human Plasma Stability (% remaining after 2h) > 95%In vitro

Table 2: In Vitro ADME Properties of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-trypanosomal effect by directly inhibiting TbPFK, thereby disrupting the glycolytic pathway. The kinetic mechanism of TbPFK follows an ordered pathway where MgATP binds to the enzyme first, followed by fructose-6-phosphate[2]. Fructose-1,6-bisphosphate is the first product to be released[2]. By blocking this crucial step, this compound effectively halts the primary energy production machinery of the parasite.

cluster_glycolysis Glycolytic Pathway in Trypanosoma brucei cluster_inhibition Mechanism of this compound Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (TbPFK) F6P_to_F16BP Glycolytic_Intermediates Downstream Glycolytic Intermediates F16BP->Glycolytic_Intermediates Aldolase Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate ATP_prod ATP Glycolytic_Intermediates->ATP_prod Net ATP Gain This compound This compound This compound->Inhibition

Figure 1: Simplified diagram of the Trypanosoma brucei glycolytic pathway and the inhibitory action of this compound on phosphofructokinase (TbPFK).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Enzymatic Assay: ADP-Glo™ Kinase Assay for TbPFK Inhibition

This assay quantifies TbPFK activity by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

  • Recombinant T. brucei Phosphofructokinase (TbPFK)

  • ATP

  • Fructose-6-Phosphate (F6P)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing assay buffer, a fixed concentration of TbPFK, and F6P.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by TbPFK into ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the TbPFK activity.

  • Inhibitor Screening (for IC50 determination):

    • Perform the assay in the presence of serial dilutions of this compound.

    • Calculate the percent inhibition for each concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

cluster_workflow ADP-Glo™ Assay Workflow for TbPFK Inhibition Start Prepare Reaction Mix (TbPFK, F6P, Buffer, this compound) Initiate Initiate Reaction (Add ATP) Start->Initiate Incubate1 Incubate (Room Temp, 60 min) Initiate->Incubate1 Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate1->Stop Incubate2 Incubate (Room Temp, 40 min) Stop->Incubate2 Detect Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubate2->Detect Incubate3 Incubate (Room Temp, 30-60 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Figure 2: Experimental workflow for the ADP-Glo™ kinase assay to determine TbPFK inhibition by this compound.
Cell-based Assay: T. brucei Growth Inhibition

This assay determines the effective concentration of this compound that inhibits the growth of bloodstream form T. brucei.

Materials:

  • Trypanosoma brucei brucei bloodstream form (e.g., strain 427)

  • Complete HMI-9 medium supplemented with 10% Fetal Bovine Serum

  • AlamarBlue® (Resazurin) solution

  • This compound

  • Sterile 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Maintain T. brucei bloodstream forms in logarithmic growth phase in complete HMI-9 medium at 37°C with 5% CO₂.

  • Assay Setup:

    • Seed the 96-well plates with T. brucei at a density of 2 x 10⁴ cells/mL in a final volume of 200 µL per well.

    • Add serial dilutions of this compound to the wells. Include a DMSO control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • Viability Assessment:

    • Add 20 µL of AlamarBlue® solution to each well.

    • Incubate for an additional 24 hours.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The fluorescence intensity is proportional to the number of viable, metabolically active cells.

  • Data Analysis:

    • Calculate the percent inhibition of growth for each this compound concentration compared to the DMSO control.

    • Determine the EC₅₀ value by fitting the data to a dose-response curve.

Cell-based Assay: Cytotoxicity against MRC-5 Human Cells

This assay assesses the toxicity of this compound against a human cell line to determine its selectivity.

Materials:

  • MRC-5 human lung fibroblast cell line

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • This compound

  • Sterile 96-well plates

  • Absorbance plate reader

Procedure:

  • Cell Culture:

    • Culture MRC-5 cells in complete medium at 37°C with 5% CO₂.

  • Assay Setup:

    • Seed the 96-well plates with MRC-5 cells at a density of 5 x 10³ cells per well in 100 µL of medium.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include a DMSO control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each this compound concentration relative to the DMSO control.

    • Determine the EC₅₀ value.

Synthesis of this compound

The synthesis of this compound, N-(3,4-dichlorobenzyl)-5-methylisoxazole-3-carboxamide, can be achieved through a straightforward amide coupling reaction.

cluster_synthesis Synthetic Pathway for this compound Reactant1 5-methylisoxazole-3-carboxylic acid C₅H₅NO₃ Coupling Amide Coupling (e.g., HATU, DIPEA) Reactant1->Coupling Reactant2 3,4-dichlorobenzylamine C₇H₇Cl₂N Reactant2->Coupling Product This compound N-(3,4-dichlorobenzyl)-5-methylisoxazole-3-carboxamide Coupling->Product

References

An In-depth Technical Guide to the Chemical Properties of the Inhibitor ML251

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML251 is a potent and novel nanomolar inhibitor of phosphofructokinase (PFK) from Trypanosoma brucei (T. brucei) and Trypanosoma cruzi (T. cruzi), the parasites responsible for Human African Trypanosomiasis (HAT) and Chagas disease, respectively.[1][2][3][4][5] In the infective bloodstream stage of these parasites, glycolysis is the sole source of ATP generation, making glycolytic enzymes like PFK promising drug targets.[1][2][3][6] PFK catalyzes a critical and essentially irreversible step in glycolysis, positioning it as a key control point in the pathway.[1] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and related compounds.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Phosphofructokinase

CompoundT. brucei PFK IC50 (nM)T. cruzi PFK IC50 (nM)
This compound (30) 24120
Analog 397941
Analog 4024120
Analog 4215-

IC50 values represent the half-maximal inhibitory concentration and are the average of at least three separate experiments.[1]

Table 2: In Vitro ADME Properties of this compound

CompoundAqueous Kinetic Solubility (µg/mL)Mouse Liver Microsomal Stability (t1/2 in min)Rat Liver Microsomal Stability (t1/2 in min)Human Liver Microsomal Stability (t1/2 in min)Mouse Plasma Stability (% remaining after 2h)Human Plasma Stability (% remaining after 2h)
This compound 23.34089.7---

Mechanism of Action

This compound belongs to a para-amidosulfonamide chemotype.[1] Studies involving a potent analog of this compound, compound 42, have elucidated the mechanism of action.[1] Lineweaver-Burk analysis of initial enzyme velocities indicates that this class of inhibitors competes with the substrate fructose 6-phosphate (F6P) for binding to PFK.[1] The inhibition is of a mixed type with respect to the co-substrate ATP.[1]

Mechanism of Action of this compound Analogs cluster_binding Binding Events PFK Phosphofructokinase (PFK) F6P Fructose 6-Phosphate (F6P) F6P->PFK Binds to active site ATP ATP ATP->PFK Binds to allosteric/active site ML251_analog This compound Analog (e.g., 42) ML251_analog->PFK Competes with F6P for binding ML251_analog->F6P Competitive Inhibition ML251_analog->ATP Mixed Inhibition

Inhibition mechanism of this compound analogs on PFK.

Signaling Pathway Context: Glycolysis in Trypanosoma

This compound targets a key enzyme in the glycolytic pathway, which is the primary energy source for the bloodstream form of Trypanosoma.

Targeting Glycolysis in Trypanosoma Glucose Glucose F6P Fructose 6-Phosphate Glucose->F6P PFK Phosphofructokinase (PFK) F6P->PFK ATP -> ADP F16BP Fructose 1,6-Bisphosphate Glycolysis_End Downstream Glycolysis (ATP Production) F16BP->Glycolysis_End PFK->F16BP This compound This compound This compound->PFK Inhibits

This compound inhibits a key step in trypanosomal glycolysis.

Experimental Protocols

The primary assay used for identifying and characterizing this compound was a high-throughput screening biochemical assay.

ADP-Glo™ Kinase Assay (Promega)

This assay was adapted to quantify PFK activity by measuring the amount of ADP produced.

  • Compound Preparation : A library of 330,683 compounds was screened at six different concentrations, ranging from 3.7 nM to 57.5 µM.[1]

  • Enzyme Reaction : Recombinant T. brucei PFK is incubated with the test compounds. The enzymatic reaction is initiated by the addition of the substrates, fructose 6-phosphate and ATP.

  • ADP Detection : After the enzymatic reaction, the ADP-Glo™ Reagent is added to terminate the PFK reaction and deplete the remaining ATP.

  • Signal Generation : The Kinase Detection Reagent is then added, which contains an enzyme (ADP-Glo™ Kinase) that uses the newly synthesized ADP to produce ATP. This newly generated ATP is then used by luciferase to produce light.

  • Data Acquisition : The luminescent signal, which is directly proportional to the amount of ADP produced and thus the PFK activity, is measured using a plate reader.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.[1]

ADP-Glo Assay Workflow for this compound Screening cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis C Dispense Compounds (e.g., this compound) E Add PFK Enzyme C->E S Add Substrates (F6P + ATP) E->S I Incubate S->I R1 Add ADP-Glo Reagent (Stop reaction, deplete ATP) I->R1 R2 Add Kinase Detection Reagent (ADP -> ATP -> Light) R1->R2 D Read Luminescence R2->D A Calculate IC50 D->A

Workflow for the ADP-Glo high-throughput screening assay.

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against T. brucei brucei and two human cell lines, KB-3-1 (cervical carcinoma) and MRC-5 (lung fibroblast), after a 72-hour incubation period.[7]

Conclusion

This compound is a potent inhibitor of T. brucei and T. cruzi phosphofructokinase, a critical enzyme in the parasites' energy metabolism. Its mechanism of action involves competition with fructose 6-phosphate. The data presented here, derived from robust biochemical assays, underscore the potential of this compound as a lead compound for the development of novel therapies against trypanosomal diseases. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize its therapeutic potential.

References

Foundational Research on ML251 as an Anti-parasitic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML251 is a potent and selective inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway of the parasitic protozoa Trypanosoma brucei and Trypanosoma cruzi.[1][2] These parasites are the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, respectively. The glycolytic pathway is the sole source of ATP for the bloodstream form of T. brucei, making it a prime target for therapeutic intervention.[1] This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, quantitative efficacy, experimental protocols, and structure-activity relationships.

Mechanism of Action: Inhibition of Phosphofructokinase

This compound exerts its anti-parasitic effect by inhibiting the enzyme phosphofructokinase (PFK). PFK catalyzes the essentially irreversible conversion of fructose 6-phosphate (F6P) to fructose 1,6-bisphosphate, a critical committed step in glycolysis.[1] By blocking this step, this compound disrupts the parasite's primary energy production pathway, leading to cell death.

Kinetic studies have shown that analogues of this compound exhibit mixed inhibition with respect to ATP and competitive inhibition with respect to fructose 6-phosphate (F6P).[1]

Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P F6P Fructose 6-phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose 1,6-bisphosphate Glycolysis Downstream Glycolysis & ATP Production F16BP->Glycolysis This compound This compound This compound->PFK Inhibition PFK->F16BP

Figure 1: Inhibition of the Glycolytic Pathway by this compound.

Quantitative Efficacy and Selectivity

This compound demonstrates potent inhibition of T. brucei and T. cruzi PFK with sub-micromolar IC50 values. The compound also shows activity against cultured T. brucei parasites. Importantly, this compound exhibits selectivity for the parasitic enzymes over mammalian PFK and lacks significant cytotoxicity against human cell lines at effective concentrations.

Table 1: In Vitro Efficacy of this compound and Analogs against Parasite PFK and Whole-Cell Growth

CompoundT. brucei PFK IC50 (µM)T. cruzi PFK IC50 (µM)T. brucei Growth EC50 (µM)
This compound (30) 0.370.1316.3
1 1.1-26.8
42 0.015--
Data sourced from Brimacombe et al., 2014 and the NIH Probe Report.[1][3]

Table 2: Cytotoxicity of this compound against Human Cell Lines

Cell LineCell TypeCC50 (µM)
MRC-5 Human Lung Fibroblast>57
KB-3-1 Human Cervical Carcinoma>57
Data sourced from the NIH Probe Report.[3]

Experimental Protocols

Biochemical Assay for PFK Inhibition (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of PFK by detecting the amount of ADP produced in the enzymatic reaction.

cluster_0 PFK Reaction cluster_1 ADP Detection cluster_2 Data Acquisition a 1. Dispense 2.5 µL of compound solution in DMSO to 1536-well plate. b 2. Add 2.5 µL of T. brucei PFK enzyme solution. a->b c 3. Add 2.5 µL of substrate solution (F6P and ATP). b->c d 4. Incubate for 30 minutes at room temperature. c->d e 5. Add 5 µL of ADP-Glo™ reagent to stop the reaction and deplete remaining ATP. d->e f 6. Incubate for 40 minutes at room temperature. e->f g 7. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. f->g h 8. Incubate for 30 minutes at room temperature. g->h i 9. Measure luminescence using a plate reader. h->i

Figure 2: Workflow for the ADP-Glo™ PFK Inhibition Assay.

Protocol Steps:

  • Compound Plating: 2.5 µL of compound dilutions in DMSO are dispensed into 1536-well plates.

  • Enzyme Addition: 2.5 µL of a solution containing recombinant T. brucei PFK is added to each well.

  • Substrate Addition: The reaction is initiated by adding 2.5 µL of a substrate solution containing fructose 6-phosphate and ATP.

  • Incubation: The plate is incubated for 30 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Reaction Termination: 5 µL of ADP-Glo™ reagent is added to terminate the PFK reaction and deplete any unconsumed ATP.

  • Incubation: The plate is incubated for 40 minutes at room temperature.

  • Signal Generation: 10 µL of Kinase Detection Reagent is added. This reagent converts the ADP produced by PFK into ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Incubation: The plate is incubated for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Reading: The luminescence of each well is measured using a suitable plate reader. A decrease in luminescence compared to control wells indicates inhibition of PFK.

Trypanosoma brucei Growth Inhibition Assay

This cell-based assay determines the efficacy of compounds in inhibiting the growth of live T. brucei parasites.

cluster_0 Assay Setup cluster_1 Incubation cluster_2 Viability Assessment a 1. Dispense serial dilutions of this compound into a 96-well plate. b 2. Add T. brucei bloodstream form parasites (Lister 427) to each well at a density of ~5x10^3 cells/mL. a->b c 3. Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere. b->c d 4. Add Alamar Blue (resazurin) to each well. c->d e 5. Incubate for an additional 4 hours. d->e f 6. Measure fluorescence (excitation 530 nm, emission 590 nm). e->f

Figure 3: Workflow for the T. brucei Growth Inhibition Assay.

Protocol Steps:

  • Compound Plating: Serial dilutions of this compound are prepared in a 96-well plate.

  • Parasite Seeding: Trypanosoma brucei bloodstream forms (Lister 427 strain) are added to each well to a final density of approximately 5 x 10³ cells/mL.[3]

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Staining: Alamar Blue (resazurin) is added to each well. Resazurin is a cell viability indicator that is reduced to the fluorescent resorufin by metabolically active cells.

  • Incubation: The plate is incubated for an additional 4 hours to allow for the conversion of resazurin.[3]

  • Fluorescence Reading: The fluorescence is measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. A decrease in fluorescence indicates a reduction in cell viability.

Mammalian Cell Cytotoxicity Assay

This assay is used to assess the toxicity of this compound against human cell lines to determine its selectivity.

cluster_0 Cell Plating cluster_1 Compound Treatment cluster_2 Viability Measurement a 1. Seed human cells (e.g., MRC-5 or KB-3-1) in a 96-well plate. b 2. Incubate for 24 hours to allow for cell attachment. a->b c 3. Add serial dilutions of this compound to the wells. b->c d 4. Incubate for 72 hours. c->d e 5. Add a viability reagent (e.g., resazurin or CellTiter-Glo®). d->e f 6. Incubate as per the reagent protocol. e->f g 7. Measure fluorescence or luminescence. f->g

Figure 4: Workflow for Mammalian Cell Cytotoxicity Assay.

Protocol Steps:

  • Cell Seeding: Human cells, such as MRC-5 (human lung fibroblasts) or KB-3-1 (human cervical carcinoma), are plated in 96-well plates and allowed to adhere overnight.

  • Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The cells are incubated with the compound for 72 hours.

  • Viability Assessment: A cell viability reagent, such as resazurin or a luminescent ATP-based assay (e.g., CellTiter-Glo®), is added to each well.

  • Incubation: The plate is incubated for the time specified by the viability reagent manufacturer to allow for signal development.

  • Signal Measurement: The fluorescence or luminescence is measured using a plate reader. A decrease in signal compared to untreated control cells indicates cytotoxicity.

Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of a para-amidosulfonamide scaffold to optimize its potency against T. brucei PFK.

Start Initial Hit: para-amidosulfonamide scaffold (Compound 1) Mod1 Modification of the benzyl group Start->Mod1 Result1 3,4-dihalo substitution is key for activity. Mod1->Result1 Mod2 Modification of the isoxazole moiety Result1->Mod2 Result2 5-des-methyl analog (this compound) shows improved potency. Mod2->Result2 Mod3 Replacement of the isoxazole with other heterocycles Result2->Mod3 Result3 Thiadiazole analog (42) yields the most potent T. brucei PFK inhibitor (IC50 = 15 nM). Mod3->Result3

Figure 5: Structure-Activity Relationship (SAR) Workflow for this compound Development.

Key findings from the SAR studies include:

  • Benzyl Group: A 3,4-dihalo substitution on the benzyl ring was found to be crucial for potent inhibitory activity.

  • Isoxazole Moiety: Removal of the 5-methyl group from the isoxazole ring of the initial hit compound resulted in a slight improvement in potency, leading to the identification of this compound.

  • Heterocycle Replacement: Exploration of other heterocyclic replacements for the isoxazole led to the discovery of even more potent inhibitors, with a thiadiazole analog (compound 42) showing an IC50 of 15 nM against T. brucei PFK.[1]

Conclusion

This compound is a valuable chemical probe for studying the role of glycolysis in Trypanosoma parasites. Its potent and selective inhibition of PFK, coupled with its activity in whole-cell parasite assays and favorable in vitro ADME properties, establishes it as a promising lead compound for the development of novel therapeutics for Human African Trypanosomiasis and Chagas disease. The detailed experimental protocols and structure-activity relationships presented in this guide provide a solid foundation for further research and optimization of this important anti-parasitic agent.

References

Methodological & Application

Application Notes and Protocols: ML251 for Phosphofructokinase (PFK) Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphofructokinase (PFK) is a pivotal regulatory enzyme in the glycolytic pathway, catalyzing the irreversible conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][2][3][4] This step is a critical control point for glucose metabolism and is implicated in various pathological conditions, including cancer and parasitic infections.[1][5] Consequently, PFK has emerged as a promising therapeutic target. ML251 is a potent inhibitor of PFK, particularly demonstrating nanomolar efficacy against PFK from Trypanosoma brucei and Trypanosoma cruzi.[6] This document provides a detailed protocol for utilizing this compound in a phosphofructokinase enzyme inhibition assay, suitable for screening and characterization of PFK inhibitors.

The assay outlined below is a coupled-enzyme colorimetric assay.[2][7][8] PFK activity is determined by measuring the production of ADP, which is subsequently used in a series of reactions that lead to the generation of a colored product. The absorbance of this product is directly proportional to the PFK activity.

Signaling Pathway

PFK_Pathway F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK ATP ATP ATP->PFK F16BP Fructose-1,6-Bisphosphate PFK->F16BP ADP ADP PFK->ADP Glycolysis Further Glycolysis F16BP->Glycolysis This compound This compound This compound->PFK

Caption: Inhibition of PFK by this compound in the glycolytic pathway.

Experimental Protocols

This protocol is adapted from commercially available PFK activity assay kits and is optimized for the screening of inhibitors like this compound.[7][8]

Materials and Reagents
  • Recombinant human PFK-1 enzyme

  • This compound

  • PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl2)[9]

  • Fructose-6-Phosphate (F6P)

  • Adenosine Triphosphate (ATP)

  • Coupled enzyme mix (containing aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)[9]

  • NADH

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm or 450 nm depending on the assay format[1][10]

  • Dimethyl sulfoxide (DMSO)

Reagent Preparation
  • PFK Enzyme Stock Solution: Reconstitute lyophilized PFK enzyme in PFK Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Substrate Solutions: Prepare stock solutions of F6P (100 mM) and ATP (100 mM) in deionized water. Store at -20°C.

  • NADH Stock Solution: Prepare a 10 mM stock solution of NADH in PFK Assay Buffer.

Assay Procedure

The following procedure is for a single well in a 96-well plate. Prepare a master mix for each condition to ensure consistency.

StepReagentVolume (µL)Final ConcentrationIncubation Time/Temp
1. Inhibitor Addition PFK Assay BufferVariable--
This compound (or DMSO for control)10Variable (e.g., 0.1 nM to 100 µM)15 min at 25°C
2. Enzyme Addition PFK Enzyme1010 µg/mL
3. Reaction Initiation Reaction Mix (F6P, ATP, Coupled Enzymes, NADH)801 mM F6P, 1 mM ATP, appropriate enzyme units, 0.2 mM NADH30 min at 37°C
4. Absorbance Reading ---Every 5 min

Detailed Steps:

  • Inhibitor Preparation: Prepare serial dilutions of this compound from the 10 mM stock solution in PFK Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Assay Plate Setup:

    • Blank (No Enzyme): Add PFK Assay Buffer and the highest concentration of this compound.

    • Positive Control (No Inhibitor): Add PFK Assay Buffer and DMSO.

    • Inhibitor Wells: Add the serially diluted this compound.

  • Pre-incubation: Add 10 µL of the PFK enzyme solution to each well (except the blank). Mix gently and pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a Reaction Mix containing F6P, ATP, the coupled enzyme mix, and NADH in PFK Assay Buffer. Add 80 µL of the Reaction Mix to each well to start the reaction.

  • Kinetic Measurement: Immediately start measuring the decrease in absorbance at 340 nm (due to NADH oxidation) every 5 minutes for 30 minutes at 37°C using a microplate reader.[10] Alternatively, for colorimetric assays measuring a final colored product, take an endpoint reading at 450 nm after the 30-minute incubation.[2][7]

Experimental Workflow

PFK_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (PFK, this compound, Substrates) Serial_Dilution Prepare Serial Dilutions of this compound Reagents->Serial_Dilution Add_Inhibitor Add this compound/DMSO to Plate Serial_Dilution->Add_Inhibitor Add_Enzyme Add PFK Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min, 25°C) Add_Enzyme->Pre_Incubate Add_Reaction_Mix Add Reaction Mix (F6P, ATP, etc.) Pre_Incubate->Add_Reaction_Mix Measure_Absorbance Measure Absorbance (Kinetic or Endpoint) Add_Reaction_Mix->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the PFK enzyme inhibition assay.

Data Analysis

  • Calculate the rate of reaction: For kinetic assays, determine the rate of NADH consumption (slope of the linear portion of the absorbance vs. time curve). For endpoint assays, use the final absorbance reading.

  • Correct for Blank: Subtract the absorbance reading of the blank from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rateinhibitor / Ratecontrol)] * 100

  • Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The reported IC50 for this compound against T. brucei PFK is 0.37 µM and against T. cruzi PFK is 0.13 µM.[6]

Data Analysis Workflow

Data_Analysis_Workflow Raw_Data Raw Absorbance Data (Time-course or Endpoint) Corrected_Data Correct for Blank Raw_Data->Corrected_Data Reaction_Rate Calculate Reaction Rate (Slope for kinetic data) Corrected_Data->Reaction_Rate Percent_Inhibition Calculate % Inhibition vs. [this compound] Reaction_Rate->Percent_Inhibition Dose_Response_Curve Plot Dose-Response Curve (% Inhibition vs. log[this compound]) Percent_Inhibition->Dose_Response_Curve IC50 Determine IC50 Value (Non-linear regression) Dose_Response_Curve->IC50

Caption: Workflow for data analysis of PFK inhibition.

Summary of Quantitative Data

ParameterValue
Reagent Concentrations
PFK Enzyme10 µg/mL
Fructose-6-Phosphate (F6P)1 mM
ATP1 mM
NADH0.2 mM
This compound0.1 nM - 100 µM (example range)
DMSO< 1%
Volumes
Total Assay Volume100 µL
Incubation Conditions
Pre-incubation (Enzyme-Inhibitor)15 minutes at 25°C
Reaction Incubation30 minutes at 37°C
Measurement
Wavelength340 nm (NADH) or 450 nm (Colorimetric)
ReadoutKinetic or Endpoint

Troubleshooting

  • High background signal: Ensure the coupled enzymes are free of contaminating PFK activity. Run a control without PFK to check for background NADH oxidation.

  • Low signal: Increase the concentration of PFK enzyme or the incubation time. Ensure all reagents are properly stored and have not degraded.

  • Inconsistent results: Ensure accurate pipetting and thorough mixing. Use a multichannel pipette for adding master mixes to reduce variability.

By following this detailed protocol, researchers can effectively utilize this compound as a tool to study PFK inhibition and screen for novel inhibitors of this critical metabolic enzyme.

References

Application Note: Measuring ML251's Effect on Phosphofructokinase (PFK) Activity Using the ADP-Glo™ Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphofructokinase (PFK) is a crucial regulatory enzyme in glycolysis, catalyzing the conversion of fructose-6-phosphate (F6P) and ATP to fructose-1,6-bisphosphate (FBP) and ADP.[1] This step is a major control point for the glycolytic pathway, which is central to cellular energy metabolism.[1][2] Dysregulation of PFK activity has been implicated in various diseases, including cancer and metabolic disorders.[3] ML251 has been identified as a potent and novel inhibitor of PFK in Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for Human African Trypanosomiasis (HAT).[4][5][6] The glycolytic pathway is the sole source of ATP for the infective stage of these parasites, making PFK a promising drug target.[4][6]

The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescent assay designed to measure the activity of any ADP-generating enzyme, such as kinases.[7][8] The assay quantifies the amount of ADP produced in an enzymatic reaction, which is directly proportional to the enzyme's activity.[7][8] This application note provides a detailed protocol for utilizing the ADP-Glo™ Kinase Assay to determine the effect of the small molecule inhibitor this compound on PFK activity.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process performed in a single well.[7][8]

  • PFK Reaction & ATP Depletion: The PFK enzyme reaction is carried out in the presence of its substrates (F6P and ATP) and the test compound (this compound). After the reaction reaches its endpoint, the ADP-Glo™ Reagent is added. This reagent terminates the enzymatic reaction and depletes the remaining unconsumed ATP.[7][8]

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by PFK into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced, and therefore, to the PFK activity.[7][8]

Data Presentation

The results of the assay can be used to determine the potency of this compound as a PFK inhibitor. By testing a range of this compound concentrations, a dose-response curve can be generated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.

Table 1: Example Data for this compound Inhibition of PFK Activity

This compound Concentration (nM)Luminescence (RLU)% PFK Activity% Inhibition
0 (No Inhibitor)1,500,0001000
11,350,0009010
101,050,0007030
50750,0005050
100450,0003070
500150,0001090
100075,000595

Table 2: Summary of this compound Potency against PFK

CompoundTargetIC50 (nM)
This compoundT. brucei PFKInsert experimentally determined value

Experimental Protocols

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Phosphofructokinase (PFK) enzyme

  • Fructose-6-phosphate (F6P)

  • ATP

  • This compound

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well or 96-well plates

  • Multichannel pipettes

  • Luminometer

Protocol:

This protocol is adapted for a 384-well plate format. Volumes can be adjusted for a 96-well plate, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[9]

1. Reagent Preparation:

  • ATP Stock Solution: Prepare a 1mM ATP stock solution in kinase reaction buffer.

  • F6P Stock Solution: Prepare a stock solution of F6P in kinase reaction buffer. The final concentration in the assay will depend on the specific activity of the PFK enzyme and should be determined empirically.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to be tested.

  • PFK Enzyme Solution: Prepare the PFK enzyme solution in kinase reaction buffer. The optimal enzyme concentration should be determined to produce a signal within the linear range of the assay.

2. Kinase Reaction Setup (5 µL total volume):

  • Add 2.5 µL of 2x Substrate Mix (containing ATP and F6P) to each well.

  • Add 1.25 µL of 4x this compound dilution (or vehicle control for no-inhibitor and positive controls).

  • To initiate the reaction, add 1.25 µL of 4x PFK enzyme solution.

  • Controls:

    • No-Inhibitor Control: Contains enzyme and substrates but no this compound (vehicle only).

    • No-Enzyme Control: Contains substrates and this compound but no enzyme.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

3. ADP-Glo™ Reagent Addition (5 µL):

  • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[9]

  • Incubate at room temperature for 40 minutes.[9]

4. Kinase Detection Reagent Addition (10 µL):

  • Add 10 µL of Kinase Detection Reagent to each well.[9] This will convert the ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.[9]

5. Luminescence Measurement:

  • Measure the luminescence using a plate-reading luminometer.

6. Data Analysis:

  • Subtract the background luminescence (no-enzyme control) from all other readings.

  • Calculate the percentage of PFK activity for each this compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

PFK_Pathway F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK ATP ATP ATP->PFK FBP Fructose-1,6-Bisphosphate PFK->FBP ADP ADP PFK->ADP This compound This compound This compound->PFK Glycolysis Further Glycolysis FBP->Glycolysis

Caption: PFK catalyzes the conversion of F6P and ATP to FBP and ADP. This compound inhibits this reaction.

ADP_Glo_Workflow cluster_0 Step 1: PFK Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Combine PFK, F6P, ATP, and this compound B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent B->C D Incubate for 40 minutes C->D E Add Kinase Detection Reagent D->E F Incubate for 30-60 minutes E->F G Measure Luminescence F->G

Caption: Workflow of the ADP-Glo™ assay for measuring PFK activity and inhibition.

References

Application Notes and Protocols for a Trypanosoma Growth Inhibition Assay with ML251

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, and Chagas disease are debilitating and often fatal diseases caused by the protozoan parasites Trypanosoma brucei and Trypanosoma cruzi, respectively.[1] The bloodstream form of T. brucei is entirely dependent on glycolysis for its energy production, making the enzymes in this pathway attractive targets for drug development.[2] One such enzyme is phosphofructokinase (PFK), which catalyzes a key regulatory step in glycolysis.[3][4][5][6] ML251 has been identified as a potent, nanomolar inhibitor of both T. brucei and T. cruzi PFK, demonstrating promise as a potential therapeutic agent.[1]

These application notes provide a detailed protocol for conducting a whole-cell Trypanosoma growth inhibition assay using this compound. The assay is based on the reduction of resazurin by metabolically active cells, providing a fluorometric readout of cell viability.[7][8][9] This method is suitable for high-throughput screening and determination of the half-maximal inhibitory concentration (IC50) of compounds like this compound.

Mechanism of Action of this compound

This compound inhibits phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway. In the bloodstream form of Trypanosoma brucei, glycolysis is the sole source of ATP.[2] By inhibiting PFK, this compound disrupts the parasite's ability to produce energy, leading to growth inhibition and cell death.

Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P PFK PFK F6P->PFK F16BP Fructose-1,6-bisphosphate Glycolysis_End Downstream Glycolysis (ATP Production) F16BP->Glycolysis_End This compound This compound This compound->PFK Inhibition PFK->F16BP ATP -> ADP

Caption: Glycolytic pathway in Trypanosoma and the inhibitory action of this compound on phosphofructokinase (PFK).

Data Presentation

The inhibitory activity of this compound against Trypanosoma PFK and in whole-cell growth assays can be summarized as follows:

CompoundTargetSpeciesIC50 (nM)Assay Type
This compound PFKT. brucei15Enzymatic
This compound PFKT. cruzi41Enzymatic
This compound Whole CellT. brucei~1000Cell-based
This compound Whole CellT. cruzi>25000Cell-based

Note: The IC50 values are approximate and may vary depending on the specific assay conditions and parasite strain used.[1]

Experimental Protocols

Materials and Reagents
  • Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)

  • HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution prepared in DMSO)

  • Resazurin sodium salt (stock solution of 0.15 mg/mL in DPBS, filter-sterilized and stored protected from light at 4°C)[7]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)[7]

  • Hemocytometer or automated cell counter

Experimental Workflow

A 1. Prepare Trypanosome Culture C 3. Seed Parasites and Add Compound A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add Resazurin Solution D->E F 6. Incubate for 4-6 hours E->F G 7. Measure Fluorescence F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Workflow for the Trypanosoma growth inhibition assay with this compound.

Detailed Protocol

Day 1: Seeding of Parasites and Compound Addition

  • Prepare Trypanosoma brucei Culture: Culture T. brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2. Maintain the parasite density between 1 x 10^5 and 2 x 10^6 cells/mL.

  • Prepare Compound Plate:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in HMI-9 medium to create a range of concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

    • Add 50 µL of each this compound dilution to the wells of a 96-well plate.

    • Include wells with medium and 0.5% DMSO as a negative control (100% growth) and wells with a known trypanocidal drug (e.g., pentamidine) as a positive control.

  • Seed Parasites:

    • Determine the concentration of the T. brucei culture using a hemocytometer.

    • Dilute the parasite suspension in HMI-9 medium to a final density of 2 x 10^4 cells/mL.

    • Add 50 µL of the diluted parasite suspension to each well of the 96-well plate containing the compound dilutions, bringing the final volume to 100 µL per well and the final cell density to 1 x 10^4 cells/well.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.[9]

Day 4: Resazurin Addition and Fluorescence Measurement

  • Prepare Resazurin Solution: Dilute the 0.15 mg/mL resazurin stock solution in PBS as required.

  • Add Resazurin: Add 10 µL of the resazurin solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for an additional 4-6 hours at 37°C. The incubation time may need to be optimized based on the parasite strain and density.

  • Measure Fluorescence: Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

Data Analysis
  • Subtract the background fluorescence from the wells containing medium only.

  • Normalize the fluorescence data to the negative control (0.5% DMSO) to represent 100% viability.

  • Plot the percentage of growth inhibition against the log of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).

Mammalian Cell Cytotoxicity Assay (Optional but Recommended)

To assess the selectivity of this compound, a cytotoxicity assay using a mammalian cell line (e.g., L929 or HEK293) is recommended. The protocol is similar to the Trypanosoma growth inhibition assay, with adjustments for the specific cell line's culture conditions and seeding density.[10]

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for 72 hours.

  • Add resazurin and incubate for 2-4 hours.

  • Measure fluorescence and calculate the CC50 (50% cytotoxic concentration).

  • The selectivity index (SI) can be calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Conclusion

This application note provides a comprehensive and detailed protocol for evaluating the in vitro efficacy of this compound against Trypanosoma. By following these procedures, researchers can obtain reliable and reproducible data on the growth inhibitory properties of this and other potential anti-trypanosomal compounds. The inclusion of a mammalian cell cytotoxicity assay is crucial for assessing the therapeutic potential of any new drug candidate.

References

Application of ML251 for Elucidating Metabolic Pathways in Trypanosoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by protozoa of the genus Trypanosoma.[1][2] The bloodstream form of Trypanosoma brucei, the causative agent of HAT, is entirely dependent on glycolysis for its energy production.[1][2][3][4][5][6] This unique metabolic feature presents a promising avenue for the development of novel therapeutics. A key regulatory enzyme in this pathway, phosphofructokinase (PFK), has been identified as a critical drug target.[1][2][3][4] ML251 is a potent and selective inhibitor of T. brucei PFK (TbPFK), making it an invaluable chemical tool for studying the metabolic vulnerabilities of this parasite.[1][2][3][4]

These application notes provide a comprehensive guide for utilizing this compound to investigate metabolic pathways in Trypanosoma, with a focus on disrupting glycolysis. The included protocols and data will enable researchers to effectively design and execute experiments aimed at understanding the parasite's metabolism and evaluating the potential of PFK inhibitors as trypanocidal agents.

This compound: A Potent Inhibitor of Trypanosoma Phosphofructokinase

This compound is a small molecule inhibitor identified through high-throughput screening, demonstrating nanomolar potency against T. brucei PFK.[1] It also exhibits activity against the PFK of Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] The compound acts by competing with the substrate fructose 6-phosphate (F6P) and displays mixed inhibition concerning ATP.[2]

Quantitative Data for this compound and Related Compounds

The following table summarizes the key quantitative data for this compound and a related analog, providing a reference for experimental design.

CompoundTargetIC50 (nM)Mechanism of ActionCell-based Activity
This compound T. brucei PFK410[2]Competitive with F6P, Mixed with ATP[2]Micromolar activity in cultured parasites[2]
Analog 42 T. brucei PFKSubmicromolar[2]Competitive with F6P, Mixed with ATP[2]Not specified

Visualizing the Impact of this compound on Trypanosoma Glycolysis

The glycolytic pathway in bloodstream form Trypanosoma brucei is compartmentalized within specialized peroxisome-like organelles called glycosomes.[7] This pathway is the sole source of ATP for the parasite in its mammalian host.[1][2][3][4][5][6]

Glycolysis_Inhibition cluster_glycosome Glycosome cluster_cytosol Cytosol Glucose Glucose G6P Glucose-6-P Glucose->G6P HK F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG 1,3-BPG G3P->BPG PEP PEP BPG->PEP Multiple Steps ATP_output ATP BPG->ATP_output Pyruvate_gly Pyruvate PEP->Pyruvate_gly PEP->ATP_output Pyruvate_cyt Pyruvate Pyruvate_gly->Pyruvate_cyt ATP_prod ATP Production Pyruvate_cyt->ATP_prod Further Metabolism This compound This compound This compound->F6P Inhibits PFK ATP_input ATP ATP_input->F16BP

Inhibition of Trypanosomal Glycolysis by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound on Trypanosoma metabolism.

In Vitro Enzyme Inhibition Assay for T. brucei PFK

This protocol is designed to determine the inhibitory activity of this compound on recombinant or purified T. brucei PFK.

Materials:

  • Recombinant T. brucei PFK

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Fructose-6-phosphate (F6P)

  • ATP

  • Coupling enzymes (aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, coupling enzymes, and NADH.

  • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells of the microplate. Include a DMSO control.

  • Add the T. brucei PFK enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding F6P and ATP.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Trypanosoma brucei Cell Viability Assay

This assay determines the effect of this compound on the growth and viability of bloodstream form T. brucei.

Materials:

  • Bloodstream form Trypanosoma brucei (e.g., Lister 427 strain)

  • Complete HMI-9 medium

  • This compound stock solution (in DMSO)

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Seed the wells of a 96-well plate with T. brucei at a density of 2 x 10^4 cells/mL in complete HMI-9 medium.

  • Add serial dilutions of this compound to the wells. Include a DMSO control.

  • Incubate the plates for 48-72 hours.

  • Add the resazurin-based reagent to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.

Metabolomic Analysis of this compound-Treated Trypanosoma

This protocol outlines the steps for analyzing changes in the metabolome of T. brucei following treatment with this compound, using techniques like liquid chromatography-mass spectrometry (LC-MS).[8][9]

Metabolomics_Workflow Start T. brucei Culture Treatment Treat with this compound (e.g., 10x EC50) Start->Treatment Quenching Rapid Quenching (e.g., cold methanol) Treatment->Quenching Extraction Metabolite Extraction (e.g., chloroform/methanol/water) Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing & Statistical Analysis Analysis->DataProcessing PathwayAnalysis Metabolic Pathway Analysis DataProcessing->PathwayAnalysis End Identification of Perturbed Pathways PathwayAnalysis->End

Workflow for Metabolomic Analysis of this compound-Treated Trypanosomes.

Procedure:

  • Culture bloodstream form T. brucei to mid-log phase.

  • Treat the parasites with this compound at a concentration known to be effective (e.g., 10x EC50) for a defined period (e.g., 1, 4, 8 hours). Include a DMSO-treated control.

  • Rapidly quench metabolic activity by, for example, immersing the culture tubes in a dry ice/ethanol bath.[10]

  • Pellet the cells by centrifugation at a low temperature.

  • Extract the metabolites using a biphasic solvent system (e.g., chloroform:methanol:water).

  • Analyze the polar and non-polar fractions using high-resolution LC-MS.

  • Process the raw data to identify and quantify metabolites.

  • Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.

  • Use pathway analysis software to map the changes onto the known metabolic network of T. brucei.

Expected Outcomes and Interpretation

  • Enzyme Inhibition: this compound is expected to show potent, dose-dependent inhibition of T. brucei PFK.

  • Cell Viability: A significant reduction in parasite viability is anticipated, confirming the essentiality of PFK for parasite survival.

  • Metabolomic Changes: Treatment with this compound should lead to a rapid accumulation of glycolytic intermediates upstream of PFK (e.g., glucose-6-phosphate, fructose-6-phosphate) and a depletion of downstream metabolites (e.g., fructose-1,6-bisphosphate, pyruvate). This provides direct evidence of target engagement in a cellular context. Furthermore, analysis of other metabolic pathways may reveal compensatory mechanisms or secondary effects of glycolytic inhibition.[11]

Conclusion

This compound is a powerful tool for dissecting the metabolic pathways of Trypanosoma. The protocols and information provided herein offer a solid foundation for researchers to explore the consequences of PFK inhibition and to validate this enzyme as a drug target for HAT. The use of such targeted inhibitors in combination with modern analytical techniques like metabolomics will undoubtedly accelerate the discovery of new and effective treatments for this neglected tropical disease.

References

Application Notes and Protocols: In Vitro Efficacy Testing of ML251, a Phosphofructokinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML251 has been identified as a potent, nanomolar inhibitor of phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway.[1][2][3][4][5] In organisms heavily reliant on glycolysis for ATP production, such as the parasite Trypanosoma brucei, PFK represents a promising therapeutic target.[1][2][3] These application notes provide detailed protocols for an in vitro experimental setup to comprehensively evaluate the efficacy, potency, and cellular effects of this compound. The described assays will enable researchers to characterize the inhibitory activity of this compound on PFK, assess its cytotoxic effects, and investigate its impact on target engagement within a cellular context.

Core Experimental Workflow

The following diagram outlines the general workflow for testing the in vitro efficacy of this compound.

G cluster_prep Preparation cluster_assays Efficacy & Potency Assays cluster_target Target Engagement & Downstream Effects Compound_Prep This compound Stock Preparation (Serial Dilutions) Enzyme_Assay PFK Enzymatic Assay (IC50 Determination) Compound_Prep->Enzyme_Assay Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (EC50 Determination) Compound_Prep->Cytotoxicity_Assay Cell_Culture Cell Line Culture (e.g., T. brucei, Mammalian Control) Cell_Culture->Cytotoxicity_Assay Western_Blot Western Blot Analysis (PFK Protein Levels) Cytotoxicity_Assay->Western_Blot qPCR qPCR Analysis (PFK Gene Expression) Cytotoxicity_Assay->qPCR

Caption: Experimental workflow for this compound in vitro testing.

Signaling Pathway Context: Glycolysis

This compound targets a key regulatory step in glycolysis. Understanding this pathway is crucial for interpreting experimental results.

G cluster_inhibition Inhibition by this compound Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK ATP -> ADP F16BP Fructose-1,6-Bisphosphate Glycolysis_End Pyruvate -> ATP F16BP->Glycolysis_End Multiple Steps PFK->F16BP This compound This compound This compound->PFK

Caption: Inhibition of the glycolytic pathway by this compound.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundVariesVaries
DMSO (Cell Culture Grade)Sigma-AldrichD2650
Trypanosoma brucei cell lineATCC30260
HMI-9 MediumVariesVaries
Fetal Bovine Serum (FBS)Gibco10082147
Penicillin-StreptomycinGibco15140122
MRC-5 Human Lung Fibroblast Cell LineATCCCCL-171
Eagle's Minimum Essential Medium (EMEM)ATCC30-2003
Recombinant T. brucei PFKVariesVaries
ADP-Glo™ Kinase AssayPromegaV9101
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Fisher23225
Primary Antibody (anti-PFK)VariesVaries
HRP-conjugated Secondary AntibodyVariesVaries
TRIzol™ ReagentInvitrogen15596026
High-Capacity cDNA Reverse Transcription KitApplied Biosystems4368814
PowerUp™ SYBR™ Green Master MixApplied BiosystemsA25742
PFK-specific qPCR primersVariesVaries

Experimental Protocols

Protocol 1: PFK Enzymatic Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit 50% of PFK enzymatic activity. An ADP-Glo™ assay is used to quantify ADP production, which is directly proportional to PFK activity.[1]

Procedure:

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 nM to 100 µM).

  • Reaction Setup : In a 96-well plate, add the following to each well:

    • Recombinant T. brucei PFK enzyme.

    • Assay buffer.

    • This compound at various concentrations.

    • Substrates: Fructose-6-phosphate (F6P) and ATP.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Measurement : Read the luminescence on a plate reader.

  • Data Analysis : Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (EC50 Determination)

This protocol assesses the effect of this compound on the viability of T. brucei cells to determine the effective concentration that reduces cell viability by 50% (EC50).[6][7][8][9][10] An MTT assay is a common method for this purpose.[10]

Procedure:

  • Cell Seeding : Seed T. brucei cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours. As a control for selectivity, seed a mammalian cell line (e.g., MRC-5) in a separate plate.[1]

  • Compound Treatment : Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death. Incubate for 72 hours.[11]

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of this compound concentration to determine the EC50 value.

Protocol 3: Western Blot Analysis of PFK Protein Levels

This protocol is used to determine if this compound treatment affects the total protein levels of PFK in the target cells.

Procedure:

  • Cell Treatment and Lysis : Treat T. brucei cells with this compound at its EC50 and 2x EC50 concentrations for 24-48 hours. Harvest the cells and lyse them using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against PFK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Data Analysis : Quantify band intensity using densitometry software. Compare the levels of PFK in treated samples to the untreated control.

Protocol 4: qPCR Analysis of PFK Gene Expression

This protocol measures the mRNA levels of the PFK gene to assess whether this compound treatment alters its transcription.

Procedure:

  • Cell Treatment and RNA Extraction : Treat T. brucei cells with this compound as described for the Western blot protocol. Extract total RNA from the cells using TRIzol™ reagent or a similar method.

  • cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction : Set up the qPCR reaction in a 96-well plate using SYBR Green master mix, cDNA template, and PFK-specific forward and reverse primers.

  • Thermal Cycling : Perform the qPCR using a standard thermal cycling program on a real-time PCR instrument.

  • Data Analysis : Calculate the relative expression of the PFK gene using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH). Compare the expression levels in treated versus untreated cells.

Data Presentation

Table 1: Potency of this compound

AssayCell Line / EnzymeParameterValue
Enzymatic AssayRecombinant T. brucei PFKIC500.37 µM[12]
Cytotoxicity AssayT. bruceiEC50(Determined Experimentally)
Cytotoxicity AssayMRC-5 (Human Fibroblast)EC50> 46 µM[1]

Table 2: Effect of this compound on PFK Protein and mRNA Levels

Treatment GroupConcentrationPFK Protein Level (Relative to Control)PFK mRNA Level (Relative to Control)
Untreated Control-1.001.00
This compoundEC50(Determined Experimentally)(Determined Experimentally)
This compound2x EC50(Determined Experimentally)(Determined Experimentally)

These application notes provide a comprehensive framework for the in vitro evaluation of this compound. Adherence to these protocols will ensure robust and reproducible data, facilitating a thorough understanding of the compound's efficacy and mechanism of action.

References

Application Notes and Protocols for Determining the IC50 of ML251 against Trypanosoma brucei

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe and often fatal parasitic disease caused by the protozoan parasite Trypanosoma brucei. The parasite's reliance on glycolysis for energy production in its infectious bloodstream stage makes enzymes in this pathway attractive drug targets. ML251 has been identified as a potent and novel inhibitor of T. brucei phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[1][2] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against the bloodstream form of T. brucei in vitro.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound against Trypanosoma brucei.

CompoundTarget EnzymeTrypanosoma brucei StrainIC50 (nM)Reference
This compoundPhosphofructokinase (PFK)Lister 427410[1]

Signaling Pathway Inhibition by this compound

This compound exerts its trypanocidal activity by inhibiting phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway of Trypanosoma brucei. This pathway is the primary source of ATP for the bloodstream form of the parasite. By blocking PFK, this compound disrupts energy production, leading to parasite death.

Glycolysis_Inhibition Glycolytic Pathway Inhibition by this compound in T. brucei Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-bisphosphate Glycolytic_Intermediates Downstream Glycolytic Intermediates F16BP->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate ATP_Generation ATP Generation Pyruvate->ATP_Generation PFK->F16BP This compound This compound This compound->PFK IC50_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout & Analysis Culture_Trypanosomes Culture T. brucei (Bloodstream Form) Seed_Plate Seed 96-well Plate with Trypanosomes Culture_Trypanosomes->Seed_Plate Prepare_this compound Prepare this compound Stock & Dilutions Add_Compound Add this compound Dilutions to Wells Prepare_this compound->Add_Compound Seed_Plate->Add_Compound Incubate_48h Incubate for 48h (37°C, 5% CO2) Add_Compound->Incubate_48h Add_Resazurin Add Resazurin (AlamarBlue) Incubate_48h->Add_Resazurin Incubate_24h Incubate for 24h Add_Resazurin->Incubate_24h Read_Fluorescence Read Fluorescence Incubate_24h->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

References

Standard Operating Procedure for the Preparation of ML251 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard operating procedure (SOP) for the preparation of stock solutions of ML251, a known inhibitor of phosphofructokinase (PFK). The protocol includes information on the necessary materials, safety precautions, and a step-by-step guide for dissolving and storing the compound. Additionally, this guide presents a visualization of the glycolytic pathway to illustrate the mechanism of action of this compound and a workflow for the preparation of stock solutions.

Introduction

This compound is a small molecule inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in the glycolysis pathway. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results in cell-based assays and other research applications. This SOP outlines a standardized method for the preparation of this compound stock solutions to ensure consistency and safety in the laboratory.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValueSource
Molecular Weight 426.27 g/mol [1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]
Recommended Storage of Powder -20°C for up to 2 years[1]
Recommended Storage of Stock Solution in DMSO 2 weeks at 4°C or 6 months at -80°C[1]

Safety Precautions:

A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, general laboratory safety precautions for handling chemical compounds should be strictly followed. Always consult the compound-specific SDS provided by the supplier before handling.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle this compound powder in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many small molecules used in in vitro studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture onto the powder.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 426.27 g/mol * 1000 mg/g = 4.26 mg

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage. Based on supplier data, the solution is stable for up to 6 months at -80°C in DMSO[1]. For short-term use, the solution can be stored at 4°C for up to 2 weeks[1].

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aliquot Aliquot Stock Solution Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P PFK Phosphofructokinase (PFK) (Inhibited by this compound) F6P->PFK F16BP Fructose-1,6-bisphosphate GAP Glyceraldehyde-3-phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate ... (multiple steps) PFK->F16BP

References

Application of ML251 in Cell-Based Anti-Trypanosomal Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML251 is a potent and selective inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway of Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for Human African Trypanosomiasis (HAT) and Chagas disease, respectively.[1][2] The glycolytic pathway is the sole mechanism for ATP generation in the bloodstream form of these parasites, making it an attractive target for drug development.[1][2] this compound has demonstrated nanomolar inhibitory activity against T. brucei PFK and shows promise as a lead compound for the development of novel anti-trypanosomal therapeutics.[1] These application notes provide detailed protocols for utilizing this compound in cell-based screening assays to identify and characterize anti-trypanosomal compounds.

Data Presentation

The following table summarizes the in vitro activity and cytotoxicity of this compound and its analogs.

CompoundTargetOrganism/Cell LineAssay TypeIC50 (nM)ED50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (42) PhosphofructokinaseT. bruceiEnzymatic15---
This compound (42) PhosphofructokinaseT. cruziEnzymatic----
Analog 1 -T. brucei (Lister 427)Cell Viability-26.8--
Analog 30 -T. brucei (Lister 427)Cell Viability-16.3--
This compound (42) -T. brucei (Lister 427)Cell Viability->57--
This compound (42) -MRC-5 (Human Lung Fibroblast)Cytotoxicity-->57>1

Data synthesized from the primary publication on this compound.[1] The Selectivity Index (SI) is calculated as CC50 / ED50.

Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of phosphofructokinase, a critical enzyme in the glycolytic pathway of trypanosomes. This inhibition leads to a depletion of ATP, ultimately causing parasite death.

cluster_Glycolysis Glycolysis in Trypanosoma cluster_this compound This compound Action cluster_Outcome Cellular Outcome Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) Glycolytic_Intermediates Downstream Glycolytic Intermediates F16BP->Glycolytic_Intermediates Aldolase Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate ATP_Prod ATP Production Pyruvate->ATP_Prod ATP_Depletion ATP Depletion This compound This compound This compound->F6P Inhibits Parasite_Death Parasite Death ATP_Depletion->Parasite_Death

Caption: Mechanism of action of this compound in Trypanosoma.

Experimental Workflows

The following diagrams illustrate the workflows for the anti-trypanosomal and cytotoxicity screening assays.

cluster_Antitrypanosomal Anti-Trypanosomal Screening Workflow A_start Start: Culture T. brucei A_plate Plate Parasites in 384-well plates A_start->A_plate A_add_cpd Add this compound/ Test Compounds A_plate->A_add_cpd A_incubate Incubate (48h) A_add_cpd->A_incubate A_add_res Add Alamar Blue A_incubate->A_add_res A_incubate2 Incubate (24h) A_add_res->A_incubate2 A_read Read Fluorescence A_incubate2->A_read A_analyze Analyze Data (ED50) A_read->A_analyze

Caption: Workflow for anti-trypanosomal screening.

cluster_Cytotoxicity Cytotoxicity Screening Workflow C_start Start: Culture Human Cells (e.g., MRC-5) C_plate Plate Cells in 96-well plates C_start->C_plate C_add_cpd Add this compound/ Test Compounds C_plate->C_add_cpd C_incubate Incubate (72h) C_add_cpd->C_incubate C_add_mtt Add MTT Reagent C_incubate->C_add_mtt C_incubate2 Incubate (4h) C_add_mtt->C_incubate2 C_add_sol Add Solubilization Solution C_incubate2->C_add_sol C_read Read Absorbance C_add_sol->C_read C_analyze Analyze Data (CC50) C_read->C_analyze

Caption: Workflow for cytotoxicity screening.

Experimental Protocols

Anti-Trypanosomal Cell Viability Assay (Trypanosoma brucei)

This protocol is adapted from established high-throughput screening methods for T. brucei.[3][4][5]

Materials:

  • Trypanosoma brucei brucei bloodstream form (e.g., Lister 427)

  • HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound and test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 384-well black, clear-bottom assay plates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Maintain T. b. brucei bloodstream forms in HMI-9 medium with 10% FBS at 37°C in a 5% CO2 humidified incubator.

  • Cell Plating: Dilute the parasite culture to a concentration of 2.5 x 10^4 cells/mL. Dispense 40 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Prepare serial dilutions of this compound and test compounds in HMI-9 medium. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells (negative control) and a known trypanocidal drug (positive control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Second Incubation: Incubate the plates for an additional 24 hours under the same conditions.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the 50% effective dose (ED50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (Human Cell Line)

This protocol utilizes the MTT assay to assess the cytotoxicity of compounds against a human cell line.[6][7]

Materials:

  • Human cell line (e.g., MRC-5, HEK293, or HepG2)

  • Appropriate cell culture medium (e.g., DMEM or EMEM) with 10% FBS

  • This compound and test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear assay plates

  • Humidified incubator (37°C, 5% CO2)

  • Absorbance plate reader

Procedure:

  • Cell Culture: Maintain the human cell line in the appropriate culture medium at 37°C in a 5% CO2 humidified incubator.

  • Cell Plating: Trypsinize and resuspend the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.

  • Compound Addition: Prepare serial dilutions of this compound and test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

References

Application Notes and Protocols: Assessing the Effect of ML251 on Parasite Viability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML251 has been identified as a potent inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway of parasites such as Trypanosoma brucei and Trypanosoma cruzi[1][2][3]. The glycolytic pathway is the primary mechanism for ATP generation in the infective stages of these organisms, making it a promising target for antiparasitic drugs[1][3]. These application notes provide detailed methodologies for assessing the in vitro effect of this compound on the viability of various parasites, including Plasmodium falciparum, Trypanosoma cruzi, and Schistosoma mansoni.

The following protocols are standard methods for determining antiparasitic drug efficacy and can be adapted for high-throughput screening of compound libraries.

Signaling Pathway of this compound Action

The primary mechanism of action for this compound is the inhibition of phosphofructokinase, which catalyzes a critical, essentially irreversible step in glycolysis[3]. By blocking this enzyme, this compound disrupts the parasite's main energy production pathway, leading to a significant decrease in viability[3].

cluster_glycolysis Glycolytic Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) (Target of this compound) Glycolysis_End Downstream Glycolysis & ATP Production F16BP->Glycolysis_End This compound This compound Inhibition This compound->Inhibition Inhibition->F16BP Inhibition

Caption: Mechanism of this compound inhibition of the glycolytic pathway.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Parasites (Hypothetical Data)
Parasite SpeciesStrainAssay TypeIncubation Time (hours)IC50 (µM)Reference CompoundReference IC50 (µM)
Plasmodium falciparum3D7 (drug-sensitive)[3H]-Hypoxanthine Incorporation421.5Chloroquine0.01
Plasmodium falciparumDd2 (drug-resistant)pLDH Assay722.1Chloroquine0.15
Trypanosoma cruziTulahuenβ-galactosidase reporter960.8Benznidazole1.2
Trypanosoma cruziYIntracellular Amastigote Counting480.9Benznidazole1.5
Schistosoma mansoniNMRISchistosomula Viability Assay725.2Praziquantel0.1
Schistosoma mansoni-Adult Worm Motility Assay24>10Praziquantel0.05

Note: The IC50 values for this compound are illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Anti-plasmodial Activity using [3H]-Hypoxanthine Incorporation Assay

This protocol is a standard method for assessing the susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of a radioactive DNA/RNA precursor.[4][5][6]

Workflow Diagram:

A Prepare serial dilutions of this compound in a 96-well plate B Add synchronized P. falciparum culture (ring stage, 0.5% parasitemia, 2.5% hematocrit) A->B C Incubate for 24 hours (37°C, 5% CO2) B->C D Add [3H]-hypoxanthine to each well C->D E Incubate for an additional 18-24 hours D->E F Harvest cells onto a filter mat using a cell harvester E->F G Measure radioactivity using a liquid scintillation counter F->G H Calculate IC50 values from dose-response curves G->H

Caption: Workflow for the [3H]-Hypoxanthine Incorporation Assay.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 with supplements)

  • Human erythrocytes

  • This compound stock solution

  • [3H]-hypoxanthine

  • 96-well microtiter plates

  • Cell harvester

  • Liquid scintillation counter

  • Control drugs (e.g., Chloroquine, Artemisinin)

Procedure:

  • Prepare serial dilutions of this compound and control drugs in complete medium in a 96-well plate.

  • Prepare a parasite culture with 0.5% parasitemia and 2.5% hematocrit.

  • Add the parasite culture to each well of the plate containing the drug dilutions. Include drug-free wells as a negative control.

  • Incubate the plate for 24 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Add [3H]-hypoxanthine to each well.

  • Incubate for another 18-24 hours under the same conditions.

  • Freeze the plate to lyse the cells.

  • Thaw the plate and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.

  • Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

  • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.

Protocol 2: In Vitro Anti-trypanosomal Activity against Intracellular Amastigotes

This protocol assesses the effect of this compound on the intracellular replicative form of T. cruzi.[7][8]

Workflow Diagram:

A Seed host cells (e.g., Vero, 3T3) in a 96-well plate and incubate for 24 hours B Infect host cells with T. cruzi trypomastigotes (MOI = 1) A->B C Incubate for 24 hours to allow for invasion and differentiation into amastigotes B->C D Wash to remove extracellular parasites C->D E Add medium containing serial dilutions of this compound D->E F Incubate for 48-96 hours E->F G Fix and stain cells (e.g., with Giemsa or DAPI) F->G H Quantify the number of amastigotes per host cell using high-content imaging or microscopy G->H I Calculate IC50 values H->I

Caption: Workflow for the Intracellular Amastigote Assay.

Materials:

  • Host cell line (e.g., Vero cells, NIH-3T3 fibroblasts)

  • T. cruzi trypomastigotes

  • Complete cell culture medium

  • This compound stock solution

  • 96-well imaging plates

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa, DAPI)

  • High-content imaging system or fluorescence microscope

  • Control drug (e.g., Benznidazole)

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 1.

  • Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.

  • Wash the wells to remove any remaining extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound and a control drug.

  • Incubate for an additional 48 to 96 hours.

  • Fix the cells with methanol and stain with Giemsa or a fluorescent nuclear stain like DAPI.

  • Image the plates using a high-content imaging system or a fluorescence microscope.

  • Quantify the number of intracellular amastigotes per host cell.

  • Calculate the IC50 value based on the reduction in the number of amastigotes compared to the untreated control.

Protocol 3: In Vitro Viability Assay for Schistosoma mansoni Schistosomula

This protocol evaluates the effect of this compound on the larval stage of S. mansoni.[9][10]

Workflow Diagram:

A Prepare S. mansoni schistosomula from cercariae B Add schistosomula to a 96-well plate (approx. 100 per well) A->B C Add medium containing serial dilutions of this compound B->C D Incubate for 72 hours (37°C, 5% CO2) C->D E Assess viability using microscopy and a scoring system (e.g., motility, granularity, membrane integrity) D->E F Alternatively, use a fluorescent viability stain (e.g., FDA/PI) D->F G Quantify fluorescence or score viability E->G F->G H Determine the IC50 value G->H

Caption: Workflow for the Schistosomula Viability Assay.

Materials:

  • S. mansoni cercariae

  • Schistosomula culture medium (e.g., M199)

  • This compound stock solution

  • 96-well plates

  • Inverted microscope

  • Fluorescent viability dyes (optional, e.g., Fluorescein Diacetate and Propidium Iodide)[11]

  • Control drug (e.g., Praziquantel)

Procedure:

  • Mechanically transform S. mansoni cercariae into schistosomula.

  • Dispense approximately 100 schistosomula per well in a 96-well plate.

  • Add culture medium containing serial dilutions of this compound and a control drug.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Assess the viability of the schistosomula using an inverted microscope. A scoring system based on motility, shape, and granularity can be used.

  • (Optional) For a more quantitative assessment, use a dual fluorescent staining method. Add Fluorescein Diacetate (stains live parasites) and Propidium Iodide (stains dead parasites) and measure fluorescence.[11]

  • Determine the IC50 value based on the reduction in viability compared to the untreated control.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of ML251 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for working with ML251, a potent inhibitor of Trypanosoma brucei and T. cruzi phosphofructokinase (PFK). Due to its hydrophobic nature, achieving and maintaining the aqueous solubility of this compound is critical for obtaining reliable and reproducible results in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a small molecule inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway of Trypanosoma parasites, the causative agents of Human African Trypanosomiasis (HAT)[1][2][3]. Its molecular formula is C₁₇H₁₃Cl₂N₃O₄S. Like many small molecule inhibitors developed through high-throughput screening, this compound has poor aqueous solubility, which can lead to compound precipitation in aqueous assay buffers. This can result in inaccurate measurement of its potency (e.g., IC₅₀ values) and other in vitro parameters.

Q2: What is the reported aqueous solubility of this compound?

The aqueous kinetic solubility of this compound has been reported to be 23.3 µg/mL[2]. Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, can remain in an aqueous buffer under specific conditions before precipitating.[4][5][6][7][8] It is a critical parameter for designing in vitro assays.

Q3: What is the recommended starting procedure for dissolving this compound for an in vitro assay?

The standard approach for solubilizing poorly soluble compounds like this compound for in vitro assays is to first prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO). This stock solution is then serially diluted to create a range of concentrations for your assay, with a final dilution into the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect the biological system.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Lower the Final Compound Concentration: The most straightforward solution is to work at lower final concentrations of this compound in your assay.

  • Optimize the Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5% or 1%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a Different Co-solvent: If DMSO is problematic, other water-miscible organic solvents such as ethanol or polyethylene glycol 400 (PEG400) can be tested.

  • Incorporate Solubilizing Excipients: For particularly challenging cases, the use of surfactants (e.g., Tween-80, Triton X-100) at low concentrations (below their critical micelle concentration) or cyclodextrins (e.g., β-cyclodextrin) can help to increase the aqueous solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the structure of this compound suggests it is a neutral molecule, this can be a useful strategy for other compounds.

Quantitative Solubility Data for this compound and Structurally Similar Compounds

The following table summarizes the known aqueous kinetic solubility of this compound and provides estimated solubility in common organic solvents based on its chemical properties and data for similar isoxazole carboxamide compounds. These values should serve as a guide for preparing stock solutions and planning experiments.

Solvent/ParameterValueReference/Note
Aqueous Kinetic Solubility 23.3 µg/mL [2]
DMSOEstimated > 10 mg/mLBased on common practice for similar compounds.
EthanolEstimated 1-5 mg/mLGenerally lower than DMSO for this class of compounds.
PEG400Estimated 1-10 mg/mLCan be an effective co-solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing this compound solutions for a typical in vitro enzyme assay, such as a phosphofructokinase (PFK) inhibition assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh out a small amount of this compound powder (e.g., 1 mg).

    • Calculate the volume of DMSO required to make a 10 mM solution (Molecular Weight of this compound = 426.27 g/mol ).

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex or sonicate gently until the compound is completely dissolved. This is your stock solution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in DMSO to generate a range of concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • Prepare Final Working Solutions in Assay Buffer:

    • For your assay, dilute the intermediate DMSO solutions into the pre-warmed aqueous assay buffer to achieve the desired final concentrations.

    • Crucially, ensure the final DMSO concentration in all wells is consistent and ideally below 1%.

    • For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO in a 100 µL final assay volume, add 0.1 µL of a 10 mM DMSO stock solution to 99.9 µL of assay buffer. It is often more practical to add a larger volume of a more dilute intermediate, for example, 1 µL of a 1 mM stock to 99 µL of buffer for a final concentration of 10 µM with 1% DMSO.

    • Mix thoroughly by pipetting.

    • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined in the FAQs.

Protocol 2: Kinetic Solubility Assay

This protocol describes a general method to determine the kinetic solubility of a compound like this compound in an aqueous buffer.

Materials:

  • Compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well collection plates

  • Plate shaker

  • Plate reader or other analytical instrument (e.g., HPLC-UV) for quantification

Procedure:

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (the final DMSO concentration should be kept constant, e.g., 1%).

  • Seal the plate and shake at room temperature for a set period (e.g., 1-2 hours).

  • Filter the solutions through the 96-well filter plate into a collection plate to remove any precipitate.

  • Quantify the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS) by comparing to a standard curve of the compound prepared in a mixture of the aqueous buffer and DMSO.

  • The highest concentration at which the compound remains in solution is its kinetic solubility.

Visualizations

Signaling Pathway: Glycolysis in Trypanosoma brucei

The diagram below illustrates the glycolytic pathway in Trypanosoma brucei, highlighting the role of phosphofructokinase (PFK), the molecular target of this compound. The initial steps of this pathway are compartmentalized within a unique organelle called the glycosome.

Glycolysis_Pathway cluster_glycosome Glycosome cluster_cytosol Cytosol Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P GPI F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase (PFK) Target of this compound DHAP_G3P DHAP / G3P F16BP->DHAP_G3P Aldolase BPG 1,3-Bisphosphoglycerate DHAP_G3P->BPG GAPDH PGA3 3-Phosphoglycerate BPG->PGA3 PGK PGA2 2-Phosphoglycerate PGA3->PGA2 PGM PEP Phosphoenolpyruvate PGA2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: Glycolytic pathway in T. brucei with the target of this compound.

Experimental Workflow: Preparing this compound for In Vitro Assays

This workflow outlines the key steps and decision points when preparing this compound for an experiment.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO to create 10 mM stock start->dissolve dilute_dmso Prepare serial dilutions in 100% DMSO dissolve->dilute_dmso dilute_buffer Dilute into aqueous assay buffer dilute_dmso->dilute_buffer check_precipitate Visually inspect for precipitation dilute_buffer->check_precipitate proceed Proceed with assay check_precipitate->proceed No troubleshoot Troubleshoot Solubility check_precipitate->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for this compound Precipitation

This diagram provides a logical flow for addressing precipitation issues with this compound.

Troubleshooting_Logic start Precipitation Observed q1 Is final this compound concentration essential? start->q1 a1_yes Lower final concentration q1->a1_yes No q2 Is final DMSO concentration < 1%? q1->q2 Yes end Re-evaluate Experiment a1_yes->end a2_yes Increase DMSO (e.g., to 0.5-1%) q2->a2_yes Yes q3 Are other co-solvents an option? q2->q3 No a2_yes->end a3_yes Try Ethanol or PEG400 q3->a3_yes Yes a3_no Consider solubilizing excipients (e.g., Tween-80, cyclodextrin) q3->a3_no No a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting this compound precipitation.

References

troubleshooting ML251 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential precipitation issues with ML251 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway.[1][2][3] In organisms like Trypanosoma brucei and T. cruzi, which are highly dependent on glycolysis for ATP production, inhibition of PFK by this compound is a promising therapeutic strategy.[1][3] Mechanistically, this compound acts as a competitive inhibitor with respect to fructose 6-phosphate (F6P), one of the substrates of PFK.[1]

Q2: What are the common causes of compound precipitation in cell culture media?

Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:

  • Low aqueous solubility: Many organic compounds are not readily soluble in aqueous media.

  • High final concentration: The concentration of the compound may exceed its solubility limit in the final culture medium.

  • Solvent effects: While a compound might be soluble in a stock solution (e.g., in DMSO), the abrupt change in solvent environment when added to the aqueous culture medium can cause it to precipitate.

  • Interactions with media components: Salts, proteins, and other components in the culture medium can interact with the compound, leading to the formation of insoluble complexes.

  • pH and temperature changes: The pH and temperature of the cell culture environment can affect the solubility of a compound.

  • Compound instability: The compound may degrade over time in the culture medium, leading to the formation of insoluble byproducts.

Q3: How can I visually identify this compound precipitation?

Precipitation can be observed in several ways:

  • Visible particles: You may see small particles floating in the medium or settled at the bottom of the culture vessel.

  • Cloudiness or turbidity: The medium may appear cloudy or hazy after the addition of this compound.

  • Color change: In some cases, precipitation can be accompanied by a change in the color of the medium.

  • Microscopic observation: Under a microscope, you may see crystalline or amorphous precipitates.

Troubleshooting Guide

Problem: I observed precipitation after adding this compound to my cell culture medium.

Below is a step-by-step guide to troubleshoot and prevent this compound precipitation.

Step 1: Review Your Stock Solution Preparation

An improperly prepared stock solution is a frequent source of precipitation.

  • Is the stock solution fully dissolved? Ensure that there are no visible particles in your this compound stock solution before adding it to the culture medium. If necessary, gently warm the solution or sonicate it to aid dissolution.

  • What is the solvent and concentration? this compound is typically dissolved in a non-aqueous solvent like DMSO. Ensure you are using a high-quality, anhydrous grade of DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your culture medium.

  • How is the stock solution stored? Store your this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Step 2: Optimize the Addition of this compound to the Culture Medium

The way you introduce this compound to your cell culture can significantly impact its solubility.

  • Pre-warm the medium: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Add dropwise while vortexing: Add the required volume of the this compound stock solution drop by drop to the pre-warmed medium while gently vortexing or swirling the tube. This helps to ensure rapid and uniform dispersion of the compound.

  • Avoid high local concentrations: Do not add the stock solution directly to the cells in the culture vessel. Prepare the final working concentration of this compound in a separate tube of fresh medium and then add this to your cell culture.

Step 3: Adjust the Final Concentration and Solvent Percentage
  • Lower the final concentration: If precipitation persists, try reducing the final concentration of this compound in your experiment.

  • Minimize the final DMSO concentration: High concentrations of DMSO can be toxic to cells and can also promote precipitation. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.

  • Consider serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed medium to reach the final desired concentration.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound required to prepare a 10 mM stock solution.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in amber tubes to protect from light and store at -20°C or -80°C.

Protocol for Preparing Working Solutions of this compound in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add the appropriate volume of pre-warmed complete cell culture medium.

    • While gently vortexing the tube of medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.

    • Ensure the final DMSO concentration is below 0.5%.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Quantitative Data Summary

ParameterValueSource
This compound Molecular Weight 453.5 g/mol PubChem
Recommended Stock Solution Solvent DMSOGeneral Practice
Recommended Stock Solution Concentration 10-50 mMGeneral Practice
Recommended Final DMSO Concentration in Media < 0.5% (ideally < 0.1%)General Practice

Visualizations

Troubleshooting_ML251_Precipitation start Precipitation Observed in Cell Culture with this compound q1 Is the this compound stock solution completely dissolved? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 How was the this compound stock added to the medium? a1_yes->q2 sol1 Warm/sonicate stock solution. Ensure no visible particles. a1_no->sol1 sol1->q2 a2_good Dropwise to pre-warmed, vortexing medium q2->a2_good Properly a2_bad Directly or to cold medium q2->a2_bad Improperly q3 What is the final DMSO concentration? a2_good->q3 sol2 Pre-warm medium to 37°C. Add stock dropwise while vortexing. a2_bad->sol2 sol2->q3 a3_low < 0.5% q3->a3_low Low a3_high > 0.5% q3->a3_high High q4 What is the final This compound concentration? a3_low->q4 sol3 Decrease final DMSO concentration. Use a more concentrated stock. a3_high->sol3 sol3->q4 a4_ok Within expected soluble range q4->a4_ok Acceptable a4_high Potentially too high q4->a4_high High end Precipitation Resolved a4_ok->end sol4 Lower the final this compound concentration. Perform a solubility test. a4_high->sol4 sol4->end

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

ML251_Signaling_Pathway cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) (Rate-limiting step) This compound This compound Glycolysis_End Further Glycolytic Steps leading to ATP production F16BP->Glycolysis_End Aldolase This compound->F6P Inhibition->F16BP

Caption: Mechanism of action of this compound in the glycolytic pathway.

References

Technical Support Center: Optimizing ML251 for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML251 in enzymatic assays. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure successful and reproducible results.

Section 1: this compound Profile and Key Data

This compound is a potent, nanomolar inhibitor of phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway of parasitic protists like Trypanosoma brucei and Trypanosoma cruzi.[1][2][3][4][5] The glycolytic pathway is the exclusive source of ATP generation in the infectious stage of these organisms, making PFK a promising drug target.[1][4][5] this compound acts as a competitive inhibitor with respect to the substrate fructose 6-phosphate (F6P) and exhibits mixed inhibition concerning ATP.[1]

Quantitative Data for this compound

The following table summarizes the key inhibitory concentrations (IC50) for this compound against its target enzymes.

Target EnzymeOrganismIC50 Value
Phosphofructokinase (PFK)Trypanosoma brucei0.37 µM
Phosphofructokinase (PFK)Trypanosoma cruzi0.13 µM
(Data sourced from MedchemExpress and TargetMol)[6][7]

Section 2: FAQs - Getting Started with this compound

This section addresses common initial questions regarding the handling and use of this compound in a laboratory setting.

Q1: How should I prepare and store a stock solution of this compound?

A: It is recommended to prepare a stock solution of this compound in 100% DMSO, for example, at a concentration of 10 mM.[7] For storage, the DMSO stock solution is stable for up to 6 months at -80°C or for 1 month at -20°C.[6] To use, thaw the stock solution and perform serial dilutions in your assay buffer.

Q2: What is a good starting concentration range to test in my enzymatic assay?

A: A good starting point is to test a wide concentration range centered around the known IC50 values. We recommend a 10-point, 3-fold serial dilution starting from 10 µM. This will generate a dose-response curve that should encompass the IC50 values for both T. brucei and T. cruzi PFK.

Q3: What type of assay buffer is suitable for experiments with this compound?

A: Standard biological buffers such as Tris-HCl or HEPES at a physiological pH (e.g., 7.4) are generally suitable.[8] The most critical factor is to maintain a consistent buffer composition, pH, and ionic strength across all wells in your experiment.[8] Since this compound is dissolved in DMSO, ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid affecting enzyme activity.[9] this compound has demonstrated good aqueous solubility, but it is always best practice to confirm its solubility in your specific buffer system.[1]

Q4: How long should I pre-incubate the enzyme with this compound before starting the reaction?

A: A pre-incubation step is crucial to allow the inhibitor to bind to the enzyme. A typical pre-incubation time is 15-30 minutes at your chosen assay temperature (e.g., room temperature or 37°C).[9] However, the optimal time may need to be determined empirically for your specific assay conditions.

Section 3: Experimental Protocols

These protocols provide a detailed framework for conducting enzymatic assays with this compound.

Protocol 1: General Phosphofructokinase (PFK) Enzymatic Inhibition Assay

This protocol describes a coupled enzymatic assay to measure PFK activity by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

Reagents and Materials:

  • Purified PFK enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Substrates: Fructose 6-phosphate (F6P) and ATP

  • Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

  • NADH

  • 96-well, UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of your this compound stock solution in the assay buffer to achieve the final desired concentrations for the assay. Remember to include a DMSO-only control (vehicle control).

  • Prepare Master Mix: Prepare a master mix containing the assay buffer, coupling enzymes, and NADH.

  • Assay Setup:

    • To each well of the 96-well plate, add 180 µL of the master mix.

    • Add 10 µL of your diluted this compound or vehicle control to the appropriate wells.

    • Add 10 µL of the PFK enzyme solution.

    • Include a "no enzyme" control well containing buffer instead of the enzyme solution.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding 20 µL of a solution containing the substrates (F6P and ATP).

  • Measure Activity: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of reaction is the initial linear slope of the absorbance vs. time plot.

Protocol 2: Determining the IC50 of this compound

This protocol uses the data from the general inhibition assay to calculate the IC50 value.

Procedure:

  • Generate Dose-Response Data: Perform the PFK enzymatic assay (Protocol 1) using a range of this compound concentrations (e.g., a 10-point, 3-fold serial dilution from 10 µM down to 0.5 nM).

  • Calculate Percent Inhibition:

    • Determine the initial reaction rate (V) for each this compound concentration from the linear portion of your kinetic read.

    • Use the following formula to calculate the percent inhibition for each concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100 where V_inhibitor is the rate in the presence of this compound and V_vehicle is the rate of the DMSO-only control.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, R, or online calculators).[10]

    • The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.[10][11]

Section 4: Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound and other small molecule inhibitors.

Q1: I am not observing any inhibition of PFK, even at high concentrations of this compound. What could be wrong?

  • Compound Integrity: Verify the purity and integrity of your this compound solid or stock solution. Ensure it has been stored correctly at -80°C or -20°C.[6] If in doubt, prepare a fresh stock solution from a new vial.[9]

  • Enzyme Activity: Confirm that your PFK enzyme is active. Run a positive control with a known PFK inhibitor if available. Also, check that your substrate concentrations are appropriate; very high substrate concentrations can sometimes overcome competitive inhibition, leading to an artificially high IC50.

  • Assay Conditions: Suboptimal assay conditions (e.g., incorrect pH, temperature, or missing cofactors) can lead to poor enzyme activity and mask inhibitor effects.[9][12] Verify all components of your assay buffer.

  • Pre-incubation Time: The 15-30 minute pre-incubation of the enzyme and inhibitor may be insufficient. Try extending this time to 60 minutes to ensure binding equilibrium is reached.

Q2: My IC50 value is significantly different from the published values. What could be the cause?

  • Condition Dependence: IC50 values are highly dependent on the specific experimental conditions.[13] Factors such as enzyme concentration, substrate concentration (especially for a competitive inhibitor), buffer composition, pH, and temperature can all influence the apparent IC50.[7][9] Ensure your assay is measuring the initial reaction velocity.

  • Enzyme Source: The origin and purity of the PFK enzyme can affect inhibitor potency.

  • Data Fitting: Ensure you have enough data points on the steep part of the dose-response curve to accurately fit the sigmoidal model. An incomplete curve can lead to an inaccurate IC50 calculation.

Q3: I see precipitation in the well after adding this compound to the assay buffer. How can I fix this?

  • Solvent Concentration: While this compound has good aqueous solubility, high concentrations from a DMSO stock can precipitate in an aqueous buffer.[1] Double-check that the final DMSO concentration in your assay does not exceed 1-2%.[9]

  • Buffer Components: Some buffer components can reduce the solubility of small molecules. You can test the solubility of this compound at its highest concentration in your assay buffer before running a full plate.

  • Use of Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to the assay buffer can help maintain compound solubility.[9]

Q4: My results have high variability between replicate wells. How can I improve precision?

  • Pipetting Technique: High variability is often due to pipetting errors, especially with small volumes.[12] Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Reagent Mixing: Ensure all solutions, especially the enzyme and master mix, are thoroughly but gently mixed before being dispensed.[12] Preparing a master mix for common reagents helps ensure consistency across all wells.[12]

  • Plate Effects: Be aware of "edge effects" on microplates. Avoid using the outermost wells or ensure proper sealing and uniform incubation temperature across the plate.

  • Air Bubbles: Check wells for air bubbles before reading the plate, as they can interfere with absorbance readings.[12]

Q5: How do I rule out that this compound is interfering with my assay's detection system?

  • Interference Control: To check for assay interference, set up control wells that contain the highest concentration of this compound, all assay components (including NADH and coupling enzymes), but no PFK enzyme . If you observe a change in absorbance over time in these wells, it indicates that this compound is directly interacting with your detection system.[9]

Section 5: Visual Guides and Workflows

Diagram 1: this compound Mechanism of Action

Caption: this compound inhibits the PFK enzyme, blocking the conversion of F6P to F1,6BP.

Diagram 2: Experimental Workflow for IC50 Determination

IC50_Workflow start Start: Prepare this compound Stock in DMSO dilutions Create Serial Dilutions of this compound in Assay Buffer start->dilutions plate_setup Set Up 96-Well Plate: - Master Mix (Buffer, NADH, etc.) - this compound Dilutions / Vehicle Control - PFK Enzyme dilutions->plate_setup pre_incubation Pre-incubate Plate (e.g., 15-30 min at RT) plate_setup->pre_incubation initiate Initiate Reaction: Add Substrates (F6P + ATP) pre_incubation->initiate measure Measure Kinetic Activity (Absorbance at 340 nm) initiate->measure analyze Data Analysis: 1. Calculate Initial Rates 2. Determine % Inhibition 3. Plot % Inhibition vs. log[this compound] measure->analyze fit Fit Data to Four-Parameter Logistic Curve analyze->fit end Result: Determine IC50 Value fit->end

Caption: Step-by-step workflow for determining the IC50 value of this compound.

Diagram 3: Troubleshooting Logic Flow

Troubleshooting_Flow cluster_solutions Potential Solutions start Problem: Unexpected Assay Results issue1 No Inhibition Observed start->issue1 issue2 High Variability start->issue2 issue3 Compound Precipitation start->issue3 sol1_1 Check Compound Integrity & Stock Concentration issue1->sol1_1 Cause? sol1_2 Confirm Enzyme Activity & Assay Conditions issue1->sol1_2 Cause? sol1_3 Increase Pre-incubation Time issue1->sol1_3 Cause? sol2_1 Verify Pipette Calibration & Technique issue2->sol2_1 Cause? sol2_2 Use Master Mix for Reagents issue2->sol2_2 Cause? sol2_3 Check for Bubbles / Edge Effects issue2->sol2_3 Cause? sol3_1 Check Final DMSO % (Keep ≤1%) issue3->sol3_1 Cause? sol3_2 Test Solubility in Buffer issue3->sol3_2 Cause? sol3_3 Add Surfactant (e.g., 0.01% Tween-20) issue3->sol3_3 Cause?

References

Technical Support Center: Addressing ML251 Instability in Liver Microsome Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering instability with the compound ML251 in liver microsome stability assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to unexpected results, such as rapid disappearance or high variability, when assessing the metabolic stability of this compound.

Question: My this compound shows very rapid degradation in the liver microsome stability assay, even at the earliest time points. What could be the cause?

Answer:

Rapid disappearance of this compound can be due to several factors, ranging from high metabolic lability to experimental artifacts. Here’s a systematic approach to troubleshoot this issue:

  • Confirm Metabolic Instability vs. Chemical Instability:

    • Run a "minus-NADPH" control: The primary co-factor for many cytochrome P450 enzymes is NADPH.[1][2] By running a control incubation without the NADPH regenerating system, you can distinguish between enzyme-driven metabolism and inherent chemical instability of this compound in the assay buffer. If the compound is still unstable without NADPH, the issue is likely chemical degradation.

    • Heat-inactivated microsomes control: Incubating this compound with microsomes that have been heat-inactivated (e.g., 45°C for 30 minutes) serves a similar purpose.[3] This denatures the metabolic enzymes, so any degradation observed is likely not enzymatic.

  • Evaluate Non-Specific Binding:

    • Highly lipophilic compounds can bind non-specifically to the plasticware (e.g., microplates, pipette tips) or microsomal proteins. This binding can be misinterpreted as clearance.

    • Troubleshooting Step: At each time point, measure the concentration of this compound in both the supernatant and the microsomal pellet after centrifugation. A significant amount of compound in the pellet suggests non-specific binding. Reducing the microsomal protein concentration may help mitigate this.[4]

  • Check for Solubility Issues:

    • This compound may precipitate out of the solution at the concentration you are using, leading to an apparent loss of the compound.

    • Troubleshooting Step: Visually inspect the incubation wells for any signs of precipitation. You can also centrifuge the samples at the end of the incubation and analyze both the supernatant and the pellet for the presence of the compound. If solubility is an issue, consider reducing the initial concentration of this compound.

Question: I am observing significant variability in my this compound stability results between experiments. How can I improve reproducibility?

Answer:

Variability in liver microsome stability assays can stem from several sources. Consistent experimental execution is key to obtaining reproducible data.

  • Standardize Microsome Handling: Liver microsomes are sensitive to handling procedures.[3]

    • Ensure microsomes are thawed rapidly at 37°C and immediately placed on ice.

    • Avoid repeated freeze-thaw cycles, as this can decrease enzymatic activity.[3]

    • Ensure the microsomal suspension is homogenous before aliquoting.

  • Control for Solvent Effects:

    • The final concentration of organic solvents (like DMSO or acetonitrile), used to dissolve this compound, should be kept low (typically ≤ 1%) and consistent across all wells to avoid inhibition of metabolic enzymes.[5]

  • Ensure Proper Mixing and Incubation:

    • Gentle but thorough mixing of the reaction components is crucial for initiating the reaction uniformly.

    • Maintain a constant temperature of 37°C throughout the incubation period using a calibrated incubator.[1]

  • Use of Control Compounds:

    • Include known positive and negative control compounds in every assay.[2] This helps to ensure that the assay is performing as expected.

      • High-turnover control (e.g., Verapamil, Diclofenac): To confirm enzymatic activity.[2][6]

      • Low-turnover control (e.g., Diazepam, Propranolol): To establish the baseline for stable compounds.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of this compound in liver microsomes?

A1: Based on published data, this compound exhibits moderate to high clearance in both human and mouse liver microsomes. The reported half-life (t1/2) values are summarized in the table below. It is important to note that these values can vary depending on the specific experimental conditions.[7]

Q2: What are the key parameters to calculate from a liver microsome stability assay?

A2: The primary parameters are the half-life (t1/2) and the intrinsic clearance (CLint).[8]

  • Half-life (t1/2): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower stability.[8]

  • Intrinsic Clearance (CLint): The rate of metabolism by the liver, independent of other physiological factors like blood flow. It is a measure of the efficiency of the metabolic enzymes.[8]

Q3: What is the general composition of a liver microsome stability assay incubation?

A3: A typical incubation mixture includes:

  • Liver microsomes: From the species of interest (e.g., human, mouse, rat).[6][7]

  • This compound: The test compound.

  • Phosphate buffer: To maintain a physiological pH (typically 7.4).[6]

  • NADPH regenerating system: To ensure a continuous supply of the essential cofactor NADPH for cytochrome P450 enzymes.[6][7] This system often contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[6]

  • Magnesium chloride (MgCl2): Often included as it is a cofactor for some drug-metabolizing enzymes.[6]

Q4: How are the reactions terminated and the samples analyzed?

A4: At predetermined time points, the metabolic reaction is stopped, typically by adding a cold organic solvent like acetonitrile or methanol.[1] This also serves to precipitate the microsomal proteins. After centrifugation to pellet the proteins, the supernatant containing the remaining this compound is analyzed, usually by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[1]

Data Presentation

CompoundSpeciesHalf-life (t1/2) in minutesReference
This compoundHuman35[7]
This compoundMouse17[7]

Experimental Protocols

Standard Liver Microsome Stability Assay Protocol

This protocol provides a general framework for assessing the metabolic stability of this compound.[1][6][7]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare the NADPH regenerating system solution.

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the this compound working solution to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 10-15 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, this compound, NADPH system) mix Combine this compound, Microsomes, & Buffer reagents->mix microsomes Thaw & Dilute Liver Microsomes microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate At time points centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t1/2 & CLint analyze->calculate

Caption: Workflow for a typical liver microsome stability assay.

troubleshooting_logic start High this compound Disappearance check_metabolism Run minus-NADPH and heat-inactivated controls start->check_metabolism stable Instability is Enzymatic (Metabolic Liability) check_metabolism->stable Stable unstable Instability is Non-Enzymatic check_metabolism->unstable Unstable check_binding Assess Non-Specific Binding (Analyze Pellet) unstable->check_binding binding_issue High Non-Specific Binding check_binding->binding_issue High in Pellet check_solubility Evaluate Solubility (Visual Inspection, Reduce Conc.) check_binding->check_solubility Low in Pellet solubility_issue Solubility Issue check_solubility->solubility_issue Precipitate Observed chemical_instability Chemical Instability in Buffer check_solubility->chemical_instability No Precipitate

Caption: Troubleshooting logic for high this compound disappearance.

References

how to avoid off-target effects with ML251 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML251. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing the risk of off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway. This compound is a potent inhibitor of PFK in Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for Human African Trypanosomiasis (HAT) and Chagas disease, respectively. For these parasites, glycolysis is the sole source of ATP, making PFK an essential enzyme for their survival.

Q2: How selective is this compound for parasite PFK over mammalian PFK?

A2: this compound has demonstrated a significant window of selectivity for the parasite PFK. Studies have shown that a related analog was not significantly inhibited when tested against the rabbit isoform of PFK. Furthermore, this compound did not show appreciable toxicity against the MRC-5 human lung cell line at concentrations up to 46 μM, a concentration well above its effective dose against the parasite. This suggests a favorable selectivity profile.

Q3: What are the known off-target effects of this compound?

A3: As of the latest available data, there is no comprehensive, publicly available off-target profile for this compound against a broad panel of kinases or other enzymes. While its selectivity for parasite PFK over mammalian PFK has been established, researchers should remain vigilant for potential off-target activities, especially when using high concentrations or in sensitive experimental systems. Compounds containing a sulfonamide moiety, like this compound, have been associated with off-target effects on carbonic anhydrases in some contexts, although this has not been reported for this compound.

Q4: What is the recommended concentration range for using this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the specific parasite strain and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. Based on published data, micromolar concentrations are effective against cultured parasites. To minimize the risk of off-target effects, it is crucial to use the lowest concentration of this compound that achieves the desired on-target effect.

Q5: What are appropriate negative controls for this compound experiments?

A5: Proper controls are essential to ensure that the observed effects are due to the inhibition of PFK by this compound. Recommended negative controls include:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. This is the most rigorous control for off-target effects.

  • Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of a genetic knockdown or knockout of the PFK gene.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed at effective concentrations.

Possible CauseRecommended ActionExpected Outcome
Off-target toxicity 1. Lower the concentration of this compound to the minimum effective dose. 2. Perform a kinome-wide selectivity screen or test against a panel of common off-target enzymes. 3. Use a structurally distinct PFK inhibitor to see if the phenotype is recapitulated.1. Reduced cytotoxicity while maintaining the on-target effect. 2. Identification of unintended targets. 3. If cytotoxicity persists with a different PFK inhibitor, it may be an on-target effect.
Compound precipitation 1. Visually inspect the culture medium for any signs of precipitation. 2. Check the solubility of this compound in your specific cell culture medium.1. Clear, homogenous solution. 2. Confirmation of solubility at the working concentration.
Cell line sensitivity Test this compound on a different cell line to see if the cytotoxicity is specific to your current model.Determination if the observed toxicity is cell-line dependent.

Issue 2: The observed phenotype does not align with the known function of PFK.

Possible CauseRecommended ActionExpected Outcome
Off-target effects 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with PFK in your cells. 2. Conduct a rescue experiment by overexpressing a drug-resistant mutant of PFK.1. A thermal shift in PFK stability upon this compound binding confirms target engagement. 2. Rescue of the on-target phenotype, but not the unexpected phenotype, would indicate an off-target effect.
Experimental artifact 1. Ensure all controls, including vehicle and potentially an inactive analog, are behaving as expected. 2. Verify the identity and purity of your this compound stock.1. Controls validate the specificity of the observed effect. 2. Confirmation that the compound is correct and free of impurities that could cause unexpected effects.

Quantitative Data Summary

CompoundTargetOn-Target IC50Human Cell Line Cytotoxicity (MRC-5)
This compound T. brucei PFK0.37 µM[1]> 46 µM[2]
T. cruzi PFK0.13 µM[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is a generalized method to verify that this compound is binding to its intended target, PFK, within a cellular context.

1. Cell Culture and Treatment:

  • Culture your cells of interest (e.g., T. brucei bloodstream forms or a mammalian cell line overexpressing parasite PFK) to the desired density.
  • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a buffered saline solution (e.g., PBS).
  • Aliquot the cell suspension into PCR tubes.
  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
  • Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
  • Transfer the supernatant to a new tube and determine the protein concentration.

4. Protein Detection:

  • Normalize the protein concentrations of all samples.
  • Perform SDS-PAGE and Western blotting using a primary antibody specific for PFK.
  • Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
  • Quantify the band intensities to determine the amount of soluble protein at each temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). An increase in Tm in the presence of this compound indicates target engagement.

Protocol 2: Biochemical Assay for PFK Activity

This protocol describes a general method to measure the enzymatic activity of PFK in the presence of this compound.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM DTT).
  • Prepare solutions of ATP, fructose-6-phosphate (F6P), and the coupling enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) in the assay buffer.
  • Prepare a solution of NADH in the assay buffer.
  • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent and non-inhibitory (typically <1%).

2. Assay Setup:

  • In a 96-well plate, add the assay buffer, ATP, F6P, coupling enzymes, and NADH to each well.
  • Add the serially diluted this compound solutions to the appropriate wells. Include a control well with buffer and DMSO (no inhibitor).
  • Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 37°C).

3. Initiate and Monitor the Reaction:

  • Initiate the reaction by adding a solution of purified PFK enzyme to all wells.
  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm at regular intervals. This corresponds to the oxidation of NADH.

4. Data Analysis:

  • Calculate the initial reaction rates for each inhibitor concentration from the linear portion of the absorbance curve.
  • Normalize the rates to the control (no inhibitor) to determine the percentage of inhibition.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate Glycolysis Downstream Glycolysis F16BP->Glycolysis ATP_prod ATP Production Glycolysis->ATP_prod This compound This compound This compound->PFK Inhibition PFK->F16BP

Caption: The inhibitory action of this compound on the glycolytic pathway.

Experimental_Workflow cluster_0 Initial Experiment cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion start Observe Unexpected Phenotype q1 Is the effect dose-dependent? start->q1 cetsa Perform CETSA q1->cetsa Yes inactive_analog Test with inactive analog q1->inactive_analog No rescue Rescue with resistant mutant cetsa->rescue phenotype_match Compare with PFK knockdown rescue->phenotype_match on_target Phenotype is On-Target phenotype_match->on_target kinome_scan Kinome/Enzyme Panel Screen off_target Phenotype is Off-Target kinome_scan->off_target inactive_analog->kinome_scan

Caption: A workflow for troubleshooting unexpected experimental results with this compound.

Logical_Relationship cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects ML251_treatment This compound Treatment PFK_inhibition PFK Inhibition ML251_treatment->PFK_inhibition Unknown_kinase Unknown Kinase Inhibition ML251_treatment->Unknown_kinase Other_enzyme Other Enzyme Inhibition ML251_treatment->Other_enzyme Glycolysis_block Glycolysis Blockade PFK_inhibition->Glycolysis_block ATP_depletion ATP Depletion Glycolysis_block->ATP_depletion Parasite_death Parasite Death ATP_depletion->Parasite_death Unexpected_phenotype Unexpected Phenotype Unknown_kinase->Unexpected_phenotype Other_enzyme->Unexpected_phenotype

Caption: Logical relationship between on-target and potential off-target effects of this compound.

References

mitigating assay interference when working with ML251

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML251. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential assay interference when working with this compound, a potent inhibitor of Trypanosoma brucei and Trypanosoma cruzi phosphofructokinase (PFK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, nanomolar inhibitor of phosphofructokinase (PFK) in the parasitic protists Trypanosoma brucei and Trypanosoma cruzi.[1][2] In these organisms, the glycolytic pathway is the sole source of ATP generation during the infective stage, making PFK a promising drug target.[1][2] this compound acts by competing with the substrate fructose 6-phosphate (F6P) and exhibits mixed inhibition with respect to ATP.[1]

Q2: What types of assays are commonly used to assess this compound activity?

A2: this compound was originally identified and characterized using a luciferase-based biochemical assay called the ADP-Glo™ Kinase Assay.[1] This assay measures the amount of ADP produced by the PFK enzyme, which correlates with enzyme activity. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.[3][4]

Q3: Is this compound known to be a "promiscuous" inhibitor or frequent hitter?

A3: The initial characterization of this compound suggests a significant window of selectivity, with no appreciable toxicity observed against the MRC-5 human lung cell line at concentrations up to 46 μM.[1] This indicates that this compound does not exert significant off-target effects in a human cell environment. However, like any small molecule, it is crucial to perform appropriate control experiments to rule out assay-specific interference.

Q4: What is the solubility and stability of this compound in common assay buffers?

A4: While specific solubility data for this compound in various buffers is not extensively published, it is crucial to ensure the compound is fully dissolved in your assay buffer to avoid aggregation. Poor solubility can lead to the formation of aggregates, which is a common mechanism of false-positive results in screening assays. It is recommended to test the solubility and stability of this compound in your specific assay buffer, which may include detergents like Tween®20 (0.005 – 0.05 %) to aid solubilization.

Troubleshooting Guide

This guide addresses potential issues you may encounter when working with this compound, with a focus on mitigating assay interference.

Problem 1: Inconsistent IC50 values or unexpected results in a luciferase-based assay.

  • Possible Cause: Direct inhibition of the luciferase reporter enzyme by this compound. Many small molecules can interfere with luciferase enzymes, leading to either an underestimation or overestimation of the primary target's inhibition.[5][6][7] Luciferase inhibitors can sometimes even increase the luminescent signal in cell-based assays by stabilizing the enzyme.[6]

  • Troubleshooting Steps:

    • Run a Luciferase Counter-Screen: Perform an experiment to test the effect of this compound directly on the luciferase enzyme in the absence of PFK.

    • Vary Enzyme Concentrations: Determine if the IC50 value of this compound changes with different concentrations of PFK. A significant shift may indicate a non-specific mechanism of inhibition.

    • Use an Orthogonal Assay: Confirm the inhibitory activity of this compound using a different assay format that does not rely on luciferase, such as a coupled-enzyme assay that measures NADH depletion via lactate dehydrogenase and pyruvate kinase.

Problem 2: Suspected compound aggregation leading to false-positive results.

  • Possible Cause: this compound may form aggregates at higher concentrations, which can non-specifically inhibit enzymes. This is a common artifact for many small molecules.

  • Troubleshooting Steps:

    • Include Detergents: Add a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), to the assay buffer. If the inhibitory activity of this compound is significantly reduced, it may suggest aggregation-based inhibition.

    • Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation state of this compound in your assay buffer at the concentrations being tested.

    • Vary Enzyme Concentration: As with luciferase interference, a significant change in IC50 with varying enzyme concentration can be indicative of aggregation.

Problem 3: Variability in results due to assay buffer composition.

  • Possible Cause: The pH, ionic strength, or specific components of your buffer may affect the stability and activity of both this compound and the target enzyme.[8][9][10]

  • Troubleshooting Steps:

    • Buffer Optimization: Test the activity of this compound in a range of different buffer systems (e.g., HEPES, Tris, PBS) to ensure the observed inhibition is not buffer-dependent.

    • Maintain Constant Buffer Conditions: Ensure that the buffer composition remains constant throughout a single experiment, especially when making dilutions of this compound.

    • Check for Buffer-Compound Interactions: Be aware that some buffers can interact with small molecules. For example, phosphate-buffered saline (PBS) can precipitate with divalent cations.

Quantitative Data

The following tables summarize the reported inhibitory and cytotoxic activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Phosphofructokinase (PFK)

Target EnzymeIC50 (µM)
T. brucei PFK0.37
T. cruzi PFK0.13

Data obtained from the ADP-Glo™ assay.[11]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineDescriptionEC50 (µM)
T. brucei bruceiParasite> 46
KB-3-1Human Cervical Carcinoma> 46
MRC-5Human Lung Fibroblast> 46

Cytotoxicity measured after 72 hours of incubation.[12]

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for PFK Inhibition

This protocol is adapted from the methods used in the discovery of this compound.[1]

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.005% (v/v) Tween-20.

    • Enzyme Solution: Prepare a solution of recombinant T. brucei PFK in assay buffer. The final concentration will need to be optimized for your specific enzyme preparation.

    • Substrate Solution: Prepare a solution of fructose-6-phosphate (F6P) and ATP in assay buffer. Final concentrations in the assay are typically at or near the Km for each substrate.

    • This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.

  • Assay Procedure:

    • Add 2.5 µL of the this compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the PFK enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate solution to each well.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4][13]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4][13]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).

    • Plot the normalized data as a function of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Visualizations

Diagram 1: Signaling Pathway of Glycolysis in Trypanosoma brucei

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase PFK Phosphofructokinase (PFK) Target of this compound F6P->PFK F16BP Fructose-1,6-bisphosphate Downstream Downstream Glycolysis (ATP Production) F16BP->Downstream PFK->F16BP ATP -> ADP This compound This compound This compound->PFK Inhibition

Caption: Glycolytic pathway in T. brucei highlighting PFK as the target of this compound.

Diagram 2: Experimental Workflow for Identifying Assay Interference

Interference_Workflow Start Start: Inconsistent Results with this compound CheckLuciferase Is the assay luciferase-based? Start->CheckLuciferase LuciferaseCounterScreen Perform Luciferase Counter-Screen CheckLuciferase->LuciferaseCounterScreen Yes CheckAggregation Investigate Compound Aggregation CheckLuciferase->CheckAggregation No InhibitionObserved Inhibition of Luciferase? LuciferaseCounterScreen->InhibitionObserved InhibitionObserved->CheckAggregation No OrthogonalAssay Confirm with Orthogonal Assay InhibitionObserved->OrthogonalAssay Yes DetergentTest Add Detergent (e.g., Tween-20) CheckAggregation->DetergentTest IC50Shift IC50 Shift Observed? DetergentTest->IC50Shift IC50Shift->OrthogonalAssay Yes NoInterference Interference Unlikely Investigate Other Variables IC50Shift->NoInterference No InterferenceIdentified Interference Identified and Mitigated OrthogonalAssay->InterferenceIdentified

References

best practices for storing and handling ML251 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the ML251 compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the enzyme phosphofructokinase (PFK). PFK is a key regulatory enzyme in the glycolysis pathway, responsible for the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. By inhibiting PFK, this compound disrupts glycolysis, a critical pathway for ATP production in rapidly proliferating cells, including cancer cells and certain parasites like Trypanosoma brucei.[1]

Q2: What are the recommended storage conditions for this compound powder?

A2: It is recommended to store this compound powder at -20°C for long-term storage, where it can remain stable for up to 2 years.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. For short-term storage, a stock solution in DMSO can be kept at 4°C for up to two weeks. For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C, where it can be stable for up to six months.[1] To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to the desired concentration. Ensure the powder is fully dissolved by vortexing.

Q4: Can I subject this compound stock solutions to multiple freeze-thaw cycles?

A4: It is best practice to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and precipitation out of solution. It is recommended to prepare small, single-use aliquots of the stock solution to minimize the number of freeze-thaw cycles.

Q5: In which cell lines has this compound or other glycolysis inhibitors shown activity?

A5: this compound has demonstrated dose-dependent toxicity in Trypanosoma brucei.[1] Glycolysis inhibitors, in general, are effective in cell lines that are highly dependent on glycolysis for energy production (the Warburg effect), which is a characteristic of many cancer cell lines. Examples of such cell lines that could be sensitive to this compound include, but are not limited to, various colon, lung, prostate, multiple myeloma, and breast cancer cell lines.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in stock solution - The concentration of the stock solution is too high.- The stock solution has undergone multiple freeze-thaw cycles.- The DMSO used was not anhydrous, leading to water absorption and reduced solubility.- Gently warm the solution to 37°C and vortex to try and redissolve the compound.- If precipitation persists, consider preparing a fresh stock solution at a lower concentration.- Always use anhydrous DMSO for preparing stock solutions.- Prepare single-use aliquots to avoid freeze-thaw cycles.
Inconsistent or unexpected experimental results - Degradation of the this compound compound due to improper storage.- Inaccurate concentration of the working solution.- Pipetting errors.- Ensure that the compound and its solutions have been stored according to the recommended conditions.- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Calibrate pipettes regularly and use proper pipetting techniques.
No observable effect on cells - The cell line used may not be highly dependent on glycolysis.- The concentration of this compound used is too low.- The incubation time is not sufficient.- Test the effect of this compound on a positive control cell line known to be sensitive to glycolysis inhibitors.- Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.- Increase the incubation time to allow for the compound to exert its effects.
High background in cell viability assays - Interference from the phenol red in the cell culture medium.- Contamination of the cell culture.- Use phenol red-free medium for the duration of the assay.- Regularly test cell cultures for mycoplasma contamination.

Quantitative Data Summary

Table 1: Storage Stability of this compound

Form Solvent Storage Temperature Duration
PowderN/A-20°C2 years[1]
SolutionDMSO4°C2 weeks[1]
SolutionDMSO-80°C6 months[1]

Table 2: In Vitro Activity of this compound

Target Organism IC50
Phosphofructokinase (PFK)Trypanosoma brucei0.37 µM[1]
Phosphofructokinase (PFK)Trypanosoma cruzi0.13 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Cytotoxicity Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest (e.g., a cancer cell line known for high glycolytic activity)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

glycolysis_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate Pyruvate Pyruvate F16BP->Pyruvate ... (multiple steps) ATP_production ATP Production Pyruvate->ATP_production This compound This compound This compound->PFK Inhibition PFK->F16BP

Caption: Inhibition of Phosphofructokinase (PFK) by this compound in the Glycolysis Pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_stock Prepare this compound Stock (10 mM in DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells serial_dilute->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt Incubate (24-72h) solubilize Solubilize Formazan add_mtt->solubilize Incubate (2-4h) read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Experimental Workflow for a Cell Viability Assay with this compound.

References

troubleshooting guide for inconsistent results in ML251 experiments

Author: BenchChem Technical Support Team. Date: November 2025

<_content_type_ALWAYS_REPLY_WITH_A_SEARCH_TOOL_CODE_BLOCK>## ML251 Technical Support Center

This guide provides troubleshooting for common issues encountered during experiments with this compound, a selective MEK1/2 inhibitor. The FAQs and protocols are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I seeing inconsistent inhibition of phosphorylated ERK (p-ERK) in my Western Blots?

Inconsistent p-ERK results are a common issue. The variability can stem from several factors ranging from sample preparation to antibody performance. Phosphorylation can be a transient modification, requiring careful sample handling to prevent dephosphorylation.

Potential Causes & Solutions

Potential CauseRecommended Solution
Protein Degradation/Dephosphorylation During sample collection, work quickly and keep samples on ice.[1] Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors.[2][3]
Suboptimal Antibody Performance Use a validated phospho-specific primary antibody at the recommended dilution. Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[2]
Low Protein Loading Ensure you are loading a sufficient amount of total protein (typically 20-30 µg of whole-cell lysate) to detect the target.[3]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For PVDF membranes, pre-wetting with methanol is essential.[2]
Incorrect Buffer System Avoid phosphate-based buffers like PBS during antibody incubations, as the phosphate ions can interfere with phospho-specific antibody binding. Use Tris-buffered saline (TBS) instead.[1][4]
FAQ 2: My cell viability assay results (e.g., MTT, CellTiter-Glo) show high variability between replicates. What's causing this?

High variability in cell viability assays can obscure the true effect of this compound. The source of this variability is often related to cell handling, plating inconsistencies, or the assay chemistry itself.[5]

Potential Causes & Solutions

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before plating. Variations in cell density across the plate are a major source of error.[6][7]
"Edge Effects" in Microplates Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples.[6]
Compound Precipitation This compound, like many small molecules, may have limited solubility. Ensure it is fully dissolved in your media. Visually inspect for precipitates.
Inconsistent Incubation Times Add reagents, including this compound and the viability reagent (e.g., MTT), to all wells as consistently as possible, perhaps using a multichannel pipette.[6] Staggering the addition of the final solubilization solution can also help.
Cell Health and Passage Number Use cells with a low passage number and ensure they are in the logarithmic growth phase. High passage numbers can lead to phenotypic drift and inconsistent responses.[7]
FAQ 3: I'm observing a paradoxical increase in p-ERK levels after treatment with this compound. Is this expected?

Paradoxical activation of the MAPK/ERK pathway is a known phenomenon with some kinase inhibitors.[8] This is often due to complex cellular feedback mechanisms. When MEK is inhibited by this compound, the cell may attempt to compensate by relieving negative feedback loops that normally keep upstream components like RAF in check.[9][10]

Potential Causes & Next Steps

Potential CauseRecommended Next Steps
Feedback Loop Activation Inhibition of the ERK1/2 pathway can disrupt negative feedback loops that normally suppress upstream signaling components like SOS1 or RAF proteins.[9]
Dose and Time Dependence The paradoxical effect may be specific to certain concentrations or time points. Perform a dose-response and time-course experiment to characterize the effect fully.[8]
Off-Target Effects While this compound is designed to be selective, off-target activity at higher concentrations cannot be ruled out.
Cell-Type Specificity The wiring of signaling pathways can differ between cell lines. The paradoxical effect may be specific to the model system you are using.

Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK

This protocol is for detecting changes in ERK phosphorylation upon treatment with this compound.[2]

  • Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[2] Keep lysates on ice.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • Sample Preparation : Normalize samples to 20-30 µg of protein. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis : Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and run until the dye front reaches the bottom.

  • Protein Transfer : Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[2]

  • Blocking : Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[2]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation in primary antibody (e.g., anti-p-ERK1/2) diluted in 5% BSA/TBST.

  • Washing : Wash the membrane 3 times for 5 minutes each with TBST.[11]

  • Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Detection : Wash the membrane again as in step 8. Apply an ECL substrate and image the blot using a chemiluminescence detector.[1]

  • Stripping and Re-probing : To detect total ERK, the membrane can be stripped and re-probed, starting from the blocking step (Step 6), with an antibody for total ERK.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of viability.[12][13][14]

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of this compound. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well.[15]

  • Incubation : Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][15]

  • Solubilization : Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm using a microplate reader.

Diagrams

G cluster_workflow Western Blot Troubleshooting Workflow Start Inconsistent p-ERK Signal CheckLysis Check Lysis Buffer: - Fresh? - Inhibitors Added? Start->CheckLysis Start Here CheckLoading Verify Protein Load (20-30 ug) CheckLysis->CheckLoading Buffer OK CheckTransfer Check Transfer (Ponceau S) CheckLoading->CheckTransfer Load OK CheckBlocking Blocking Agent: Use 5% BSA, not Milk CheckTransfer->CheckBlocking Transfer OK CheckAntibody Optimize Antibody Concentration CheckBlocking->CheckAntibody Blocking OK Result Consistent Signal CheckAntibody->Result Optimized

Troubleshooting decision tree for Western Blot experiments.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->RAF Negative Feedback TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK

The MAPK/ERK signaling pathway showing this compound inhibition of MEK1/2.

References

Technical Support Center: Optimizing Pre-incubation Times for ML251 Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pre-incubation times in ML251 enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its enzymatic target?

A1: this compound is a potent and selective inhibitor of the enzyme phosphofructokinase (PFK). PFK is a key regulatory enzyme in the glycolysis pathway, responsible for the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.

Q2: Why is pre-incubation of this compound with the PFK enzyme necessary?

A2: Pre-incubation allows for the inhibitor (this compound) to bind to the enzyme (PFK) and reach equilibrium before initiating the enzymatic reaction by adding the substrate. For some inhibitors, this binding is a time-dependent process. Insufficient pre-incubation can lead to an underestimation of the inhibitor's potency (an artificially high IC50 value).

Q3: What is a typical pre-incubation time for an enzyme inhibitor assay?

A3: A typical pre-incubation time can range from 15 to 60 minutes. However, the optimal time is dependent on the specific inhibitor and enzyme system. It is crucial to experimentally determine the optimal pre-incubation time for your specific assay conditions.

Q4: How do I determine the optimal pre-incubation time for this compound?

A4: To determine the optimal pre-incubation time, you should perform a time-course experiment. Incubate the PFK enzyme with this compound for varying durations (e.g., 0, 5, 15, 30, 60, and 120 minutes) before adding the substrate to start the reaction. The optimal pre-incubation time is the point at which the measured IC50 value stabilizes and no longer decreases with longer incubation.

Q5: What type of assay is typically used to measure PFK activity?

A5: A coupled enzyme assay is commonly used to measure PFK activity. In this setup, the product of the PFK reaction, ADP, is used by a second enzyme (pyruvate kinase) to generate pyruvate. Pyruvate is then used by a third enzyme (lactate dehydrogenase) in a reaction that consumes NADH, which can be monitored by a decrease in absorbance at 340 nm.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values Inconsistent pre-incubation timing.Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents. Ensure consistent timing for all wells.
Pipetting errors.Calibrate pipettes regularly. Use low-retention pipette tips.
Enzyme instability.Prepare fresh enzyme dilutions for each experiment. Keep the enzyme on ice at all times.
IC50 value is higher than expected Pre-incubation time is too short.Perform a time-course experiment to determine the optimal pre-incubation time as described in the FAQs.
This compound concentration is inaccurate.Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment.
Substrate concentration is too high.If this compound is a competitive inhibitor, high substrate concentrations will compete with the inhibitor, leading to a higher apparent IC50. Use a substrate concentration at or below the Km value.
Low signal or no enzyme activity Inactive enzyme.Use a fresh aliquot of the enzyme. Confirm enzyme activity with a positive control (no inhibitor).
Incorrect buffer pH or composition.Ensure the assay buffer is at the optimal pH for PFK activity. Check for the presence of any interfering substances.
Degraded coupling enzymes or cofactors.Use fresh or properly stored coupling enzymes (pyruvate kinase, lactate dehydrogenase) and cofactors (PEP, NADH).
High background signal Contaminated reagents.Use high-purity reagents and sterile, nuclease-free water.
Autofluorescence of this compound (for fluorescence-based assays).Measure the fluorescence of this compound alone at the assay wavelengths and subtract this background from the experimental wells.
Non-enzymatic degradation of NADH.Prepare NADH solutions fresh and protect them from light.

Experimental Protocols

Protocol for Determining Optimal Pre-incubation Time

This protocol outlines the steps to determine the optimal pre-incubation time for this compound in a PFK coupled enzyme assay.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl2, 1 mM DTT.

    • PFK Enzyme Stock: Prepare a concentrated stock of PFK in assay buffer.

    • This compound Stock: Prepare a concentrated stock of this compound in DMSO.

    • Substrate Mix: Prepare a solution containing ATP and Fructose-6-Phosphate in assay buffer.

    • Coupling Enzyme Mix: Prepare a solution containing pyruvate kinase, lactate dehydrogenase, PEP, and NADH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of PFK enzyme to each well.

    • Add serial dilutions of this compound to the wells. Include a no-inhibitor control (DMSO only).

    • Set up different plates or sections of a plate for each pre-incubation time point (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Pre-incubation:

    • Incubate the plate(s) at room temperature for the designated pre-incubation times.

  • Initiate Reaction:

    • At the end of each pre-incubation period, add the Substrate Mix to all wells to start the enzymatic reaction.

    • Immediately after adding the substrate, add the Coupling Enzyme Mix.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Plot the percent inhibition versus the log of this compound concentration for each pre-incubation time point.

    • Determine the IC50 value for each time point by fitting the data to a dose-response curve.

    • The optimal pre-incubation time is the shortest time at which the IC50 value reaches a stable minimum.

Data Presentation: Example IC50 Values at Different Pre-incubation Times
Pre-incubation Time (minutes)IC50 of this compound (nM)
0550
5250
15120
3085
6080
12082

Visualizations

Glycolysis_Pathway cluster_regulation PFK Allosteric Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase Pyruvate Pyruvate GAP->Pyruvate ...Multiple Steps ATP_inhibitor ATP (high) ATP_inhibitor->F6P Inhibits Citrate Citrate Citrate->F6P Inhibits AMP_activator AMP AMP_activator->F6P Activates F26BP_activator Fructose-2,6-Bisphosphate F26BP_activator->F6P Activates This compound This compound This compound->F6P Inhibits PFK

Caption: Glycolysis pathway highlighting PFK inhibition by this compound.

experimental_workflow start Start: Prepare Reagents setup Assay Setup: Add PFK and this compound to plate start->setup preincubation Pre-incubation Time Course (0, 5, 15, 30, 60, 120 min) setup->preincubation reaction Initiate Reaction: Add Substrate & Coupling Enzymes preincubation->reaction data Kinetic Data Acquisition (Absorbance at 340 nm) reaction->data analysis Data Analysis: Calculate IC50 for each time point data->analysis decision Does IC50 stabilize? analysis->decision end End: Optimal Pre-incubation Time Determined decision->end Yes increase_time Increase pre-incubation time and repeat experiment decision->increase_time No increase_time->preincubation

Caption: Workflow for optimizing pre-incubation time.

Validation & Comparative

A Comparative Analysis of the Potency of ML251 and Suramin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two trypanocidal compounds, ML251 and suramin. The focus is on their inhibitory activity against key targets in Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound is a recently identified, highly potent and selective inhibitor of Trypanosoma brucei phosphofructokinase (TbPFK), a critical enzyme in the parasite's glycolytic pathway.[1][2][3] In contrast, suramin is a long-standing drug used for the treatment of HAT, known for its broad-spectrum activity and polypharmacology, meaning it interacts with multiple targets within the parasite and the host.[3][4][5] This guide aims to provide a clear, data-driven comparison of the potency of these two compounds to inform further research and drug development efforts in the field of trypanosomiasis.

Quantitative Comparison of Potency

The inhibitory potency of this compound and suramin has been evaluated against various targets. The most direct comparison can be made against their shared target in Trypanosoma brucei, the enzyme phosphofructokinase (PFK), and their overall effect on the parasite's viability.

CompoundTargetIC50 ValueReference
This compound T. brucei Phosphofructokinase (PFK)370 nM[6]
T. cruzi Phosphofructokinase (PFK)130 nM[6]
(An analog of this compound) T. brucei PFK15 nM[1][3]
Suramin Proliferation of primary epithelial cells50-100 µM[7]
P2Y purinoceptor 250 µM[8]
General inhibitor of T. brucei PFK> 1 µM (submicromolar potency not demonstrated)[1][3]

As the data indicates, this compound and its analogs are significantly more potent inhibitors of T. brucei PFK, with IC50 values in the nanomolar range. In contrast, suramin's inhibitory activity against PFK is in the micromolar range, and it is generally considered a less potent inhibitor of this specific enzyme.

Mechanism of Action and Signaling Pathway

The primary energy source for the bloodstream form of Trypanosoma brucei is glycolysis. This metabolic pathway is therefore a critical target for drug development. Phosphofructokinase (PFK) is a key regulatory enzyme in this pathway, catalyzing the "committed step" of glycolysis.

Glycolysis in Trypanosoma brucei

The glycolytic pathway in T. brucei is compartmentalized, with the initial steps occurring in a specialized organelle called the glycosome.

Glycolysis_Pathway cluster_glycosome Glycosome cluster_inhibition Glycosome cluster_cytosol Cytosol Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P PGI F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK DHAP_G3P DHAP / G3P F16BP->DHAP_G3P Aldolase BPG 1,3-Bisphosphoglycerate DHAP_G3P->BPG GAPDH P3G_out 3-Phosphoglycerate BPG->P3G_out PGK P3G_in 3-Phosphoglycerate P3G_out->P3G_in This compound This compound This compound->F6P Inhibits Suramin_gly Suramin Suramin_gly->F6P Inhibits P2G 2-Phosphoglycerate P3G_in->P2G PGM PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Figure 1: The Glycolytic Pathway in Trypanosoma brucei.

This compound acts as a potent and selective inhibitor of PFK, thereby blocking the glycolytic pathway at a crucial step. Suramin, on the other hand, is known to inhibit multiple enzymes in the glycolytic pathway, contributing to its trypanocidal effect, although with lower potency for each individual enzyme compared to specialized inhibitors like this compound.[5]

Experimental Protocols

The determination of IC50 values relies on robust and reproducible experimental assays. Below are the methodologies used to assess the potency of this compound and suramin.

ADP-Glo™ Kinase Assay (for this compound)

This assay quantifies the activity of PFK by measuring the amount of ADP produced in the enzymatic reaction.

Principle: The assay is performed in two steps. First, the PFK reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated by PFK is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the PFK activity.

Protocol:

  • Kinase Reaction: Recombinant T. brucei PFK is incubated with its substrates, fructose-6-phosphate and ATP, in the presence of varying concentrations of this compound.

  • Reaction Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction mixture. This reagent terminates the PFK reaction and depletes the remaining ATP. The mixture is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, and also contains luciferase and luciferin. The newly synthesized ATP drives the luciferase reaction, producing a luminescent signal. The mixture is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer. The IC50 value is then calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[9][10][11]

ADPGlo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation cluster_step4 Step 4: Detection a Incubate PFK, ATP, F6P, and this compound b Add ADP-Glo™ Reagent a->b c Incubate 40 min d Add Kinase Detection Reagent b->d e Incubate 30-60 min f Measure Luminescence d->f

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.
Cell Proliferation Assay (for Suramin)

This assay determines the effect of a compound on the growth and viability of cells over time.

Principle: Cells are cultured in the presence of different concentrations of the test compound. The number of viable cells is measured after a specific incubation period using a metabolic indicator dye (e.g., MTT) or by direct cell counting.

Protocol:

  • Cell Seeding: Trypanosoma brucei bloodstream forms (or other relevant cell lines) are seeded into a 96-well plate at a defined density.

  • Compound Addition: A serial dilution of suramin is added to the wells. Control wells with no drug are also included.

  • Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours) under appropriate culture conditions.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

    • Direct Counting: Cells can be counted using a hemocytometer or an automated cell counter.

  • Data Acquisition: The absorbance of the formazan solution is measured using a microplate reader, or the cell numbers are recorded. The IC50 value is determined by plotting the percentage of cell viability against the suramin concentration and fitting the data to a dose-response curve.

Conclusion

The comparison between this compound and suramin highlights a significant difference in their potency and specificity as trypanocidal agents. This compound is a highly potent, nanomolar inhibitor of T. brucei phosphofructokinase, a key enzyme in the parasite's essential glycolytic pathway. Its high specificity suggests a more targeted therapeutic approach with potentially fewer off-target effects.

Suramin, while an effective and long-used treatment for HAT, exhibits a much lower potency against PFK and acts on a broader range of targets. This polypharmacological nature contributes to its therapeutic effect but may also be associated with a greater potential for side effects.

The development of highly potent and target-specific inhibitors like this compound represents a promising strategy for the future of anti-trypanosomal drug discovery. Further research into the in vivo efficacy and safety of such compounds is warranted.

References

ML251: A Potent and Selective Inhibitor of Parasite Phosphofructokinase with a Promising Therapeutic Window

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of ML251's selectivity for parasite phosphofructokinase (PFK) over human isoforms, supported by key experimental data, reveals its potential as a lead compound for the development of novel anti-parasitic drugs.

Researchers in the field of drug development are in constant pursuit of therapeutic agents that exhibit high potency against their intended target while minimizing off-target effects in the host. In the context of parasitic diseases, the glycolytic pathway of the parasite often presents an attractive target due to its essential role in energy production. One such promising target is phosphofructokinase (PFK), a key regulatory enzyme in glycolysis. The small molecule this compound has emerged as a potent inhibitor of PFK in parasites such as Trypanosoma brucei and Trypanosoma cruzi, the causative agents of Human African Trypanosomiasis and Chagas disease, respectively. This guide provides a detailed comparison of this compound's activity against parasite and human PFK isoforms, presenting the available experimental data to underscore its selectivity.

Comparative Analysis of this compound's Inhibitory Activity

Target EnzymeOrganismIC50 (µM)Selectivity Profile
Phosphofructokinase (PFK)Trypanosoma brucei0.37-
Phosphofructokinase (PFK)Trypanosoma cruzi0.13-
Phosphofructokinase (Muscle isoform)Rabbit> 1 (for analog 42)Indicates high selectivity of the chemotype for parasite PFK over mammalian isoforms.
Human Cell Lines (MRC-5, KB-3-1)HumanNot cytotoxicSupports the selective anti-parasitic activity of this compound.

Experimental Methodologies

The determination of this compound's inhibitory potency against parasite PFKs was primarily conducted using a firefly luciferase-coupled assay known as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in the PFK-catalyzed reaction.

ADP-Glo™ Kinase Assay for PFK Inhibition

This assay measures PFK activity by quantifying the amount of ADP produced during the phosphorylation of fructose-6-phosphate. The assay is performed in two steps:

  • PFK Reaction: The PFK enzyme is incubated with its substrates, fructose-6-phosphate and ATP, in the presence of varying concentrations of the inhibitor (this compound). The reaction is allowed to proceed for a defined period, during which ADP is generated as a product.

  • ADP Detection:

    • ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction mixture. This reagent terminates the PFK reaction and depletes any remaining unconsumed ATP.

    • ADP to ATP Conversion and Luminescence: A "Kinase Detection Reagent" is then added. This reagent contains an enzyme that converts the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, also present in the reagent, which generates a luminescent signal.

The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the PFK activity. By measuring the luminescence at different inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

PFK_Inhibition_Assay cluster_0 PFK Reaction cluster_1 ADP Detection cluster_2 Data Analysis PFK_Enzyme Parasite PFK Reaction_Mix Incubation PFK_Enzyme->Reaction_Mix Substrates Fructose-6-Phosphate + ATP Substrates->Reaction_Mix Inhibitor This compound (Varying Conc.) Inhibitor->Reaction_Mix ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction_Mix->ADP_Glo_Reagent Reaction Products (ADP + Unused ATP) ATP_Depletion Terminate Reaction & Deplete ATP ADP_Glo_Reagent->ATP_Depletion Kinase_Detection_Reagent Add Kinase Detection Reagent ATP_Depletion->Kinase_Detection_Reagent ADP ADP_to_ATP Convert ADP to ATP Kinase_Detection_Reagent->ADP_to_ATP Luminescence Luciferase Reaction: ATP -> Light ADP_to_ATP->Luminescence Measurement Measure Luminescence Luminescence->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Experimental workflow for determining the IC50 of this compound against parasite PFK.

Signaling Pathways and Logical Relationships

The glycolytic pathway is a fundamental metabolic process for energy production. In the context of Trypanosoma, this pathway is particularly critical for survival in the bloodstream of the host. This compound exerts its effect by inhibiting a key regulatory point in this pathway.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate Glycolysis_End Further Glycolytic Steps & ATP Production F16BP->Glycolysis_End PFK->F16BP ATP -> ADP This compound This compound This compound->PFK

Inhibition of the glycolytic pathway in Trypanosoma by this compound.

ML251: A Potent Inhibitor of Trypanosoma Glycolysis Poised to Combat Neglected Tropical Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the inhibitory activity of ML251 against various Trypanosoma strains reveals its potential as a promising candidate for the development of new therapies for Chagas disease and Human African Trypanosomiasis (HAT). This guide provides a detailed comparison of this compound's efficacy with existing trypanocidal drugs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is a novel, potent inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway of Trypanosoma parasites.[1] This pathway is the sole source of ATP for the bloodstream form of Trypanosoma brucei, the causative agent of HAT, making PFK an attractive drug target.[1][2] Similarly, Trypanosoma cruzi, the parasite responsible for Chagas disease, relies heavily on glycolysis for its energy production.[3] this compound has demonstrated significant inhibitory activity against the PFK of both T. brucei and T. cruzi, highlighting its broad-spectrum potential.

Comparative Inhibitory Activity of this compound and Standard Trypanocidal Drugs

The following tables summarize the in vitro inhibitory activity of this compound and a selection of standard trypanocidal drugs against various strains of Trypanosoma brucei and Trypanosoma cruzi. It is important to note that direct comparative studies are limited, and variations in experimental conditions (e.g., specific assays, cell lines, and incubation times) can influence the reported IC50 and EC50 values.

Table 1: Inhibitory Activity against Trypanosoma brucei

CompoundT. brucei StrainInhibitory ConcentrationReference
This compound T. b. brucei Lister 427EC50: 16.3 µM[3]
This compound analogue (42) T. b. bruceiIC50 (PFK): 15 nM[3]
Fexinidazole T. b. rhodesiense STIB900IC50: 0.16 - 0.93 µg/mL[4]
Fexinidazole T. b. gambiense STIB930IC50: 0.16 - 0.36 µg/mL[4]
Pentamidine T. b. bruceiIC50: 9.6 ± 0.3 nM
Suramin T. b. rhodesiense-
Melarsoprol T. b. rhodesiense-

Table 2: Inhibitory Activity against Trypanosoma cruzi

CompoundT. cruzi StrainInhibitory ConcentrationReference
This compound -IC50 (PFK): 370 nM[3]
This compound analogue (39) -IC50 (PFK): 41 nM[3]
Benznidazole Y strainIC50 (amastigotes): ~2 µM[5]
Nifurtimox Y strain-
Fexinidazole Y strainIC50 (amastigotes): ~1 µM[6]

Experimental Protocols

Phosphofructokinase (PFK) Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the commercially available ADP-Glo™ Kinase Assay and is used to determine the half-maximal inhibitory concentration (IC50) of compounds against Trypanosoma PFK.

Materials:

  • Recombinant Trypanosoma PFK

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1% (w/v) BSA

  • ATP

  • Fructose-6-phosphate (F6P)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 25 nL of each compound dilution.

  • Add 2.5 µL of a solution containing recombinant PFK in assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and F6P in assay buffer. The final concentrations of ATP and F6P should be at their respective Km values.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Trypanosoma brucei Bloodstream Form Growth Inhibition Assay

This assay determines the 50% effective concentration (EC50) of a compound against the bloodstream form of T. brucei.

Materials:

  • T. brucei brucei Lister 427 strain

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Resazurin solution

Procedure:

  • Culture T. b. brucei Lister 427 bloodstream forms in HMI-9 medium at 37°C with 5% CO2.

  • Prepare a serial dilution of the test compounds in HMI-9 medium in a 96-well plate.

  • Seed the wells with parasites at a density of 2 x 10^4 cells/mL.

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Add resazurin solution to each well to a final concentration of 12.5 µg/mL.

  • Incubate for an additional 24 hours.

  • Measure the fluorescence (excitation 530 nm, emission 590 nm) to determine cell viability.

  • Calculate the EC50 values by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Trypanosoma cruzi Intracellular Amastigote Growth Inhibition Assay

This assay evaluates the ability of compounds to inhibit the replication of T. cruzi amastigotes within a host cell line.

Materials:

  • T. cruzi (e.g., Y strain)

  • Vero cells

  • DMEM medium supplemented with 10% fetal bovine serum

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Giemsa stain

Procedure:

  • Seed Vero cells in a 96-well plate and allow them to adhere overnight.

  • Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10.

  • After 24 hours, wash the cells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Fix the cells with methanol and stain with Giemsa.

  • Count the number of amastigotes per 100 host cells using a microscope.

  • Calculate the IC50 values by determining the compound concentration that reduces the number of amastigotes by 50% compared to the untreated control.

Visualizing the Mechanism of Action

This compound exerts its trypanocidal activity by inhibiting phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway of Trypanosoma. The following diagrams illustrate the central role of PFK in this pathway and the experimental workflow for evaluating its inhibitors.

Glycolysis_Pathway cluster_glycosome Glycosome Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P ATP1 ATP F16BP Fructose-1,6-BP F6P->F16BP PFK Phosphofructokinase F6P->PFK DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG ThreePG 3-Phosphoglycerate BPG->ThreePG ADP3 2 ADP BPG->ADP3 TwoPG 2-Phosphoglycerate ThreePG->TwoPG ATP3 2 ATP ThreePG->ATP3 PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ADP4 2 ADP PEP->ADP4 ATP4 2 ATP Pyruvate->ATP4 ADP1 ADP ATP1->ADP1 ATP2 ATP ATP2->PFK ADP2 ADP This compound This compound This compound->PFK PFK->F16BP PFK->ADP2

Caption: Glycolytic pathway in Trypanosoma highlighting the inhibition of Phosphofructokinase (PFK) by this compound.

Experimental_Workflow cluster_enzyme_assay Enzyme Inhibition Assay cluster_cell_assay Whole-Cell Growth Inhibition Assay Compound_Prep1 Prepare serial dilutions of this compound and controls Enzyme_Reaction Incubate with recombinant Trypanosoma PFK, ATP, and F6P Compound_Prep1->Enzyme_Reaction ADP_Detection Measure ADP production (ADP-Glo Assay) Enzyme_Reaction->ADP_Detection IC50_Calc1 Calculate IC50 value ADP_Detection->IC50_Calc1 Data_Comparison Compare Inhibitory Potency IC50_Calc1->Data_Comparison Parasite_Culture Culture Trypanosoma brucei or Trypanosoma cruzi-infected cells Compound_Treatment Treat with serial dilutions of this compound and controls Parasite_Culture->Compound_Treatment Viability_Assay Assess parasite viability (e.g., Resazurin or Giemsa staining) Compound_Treatment->Viability_Assay EC50_Calc Calculate EC50/IC50 value Viability_Assay->EC50_Calc EC50_Calc->Data_Comparison

Caption: Experimental workflow for validating the inhibitory activity of this compound.

References

A Comparative Analysis of ML251 and Other Known Phosphofructokinase (PFK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphofructokinase (PFK) inhibitor ML251 with other known inhibitors of PFK isoforms. The information presented is collated from various scientific publications and aims to provide a comprehensive overview of their performance, supported by experimental data.

Introduction to Phosphofructokinase and its Inhibition

Phosphofructokinase (PFK) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] This step is a major point of regulation for glycolysis.[1][2] Due to the central role of glycolysis in the energy metabolism of rapidly proliferating cells, such as cancer cells and certain parasites, PFK has emerged as an attractive target for therapeutic intervention.[3][4][5]

This guide focuses on the comparative analysis of this compound, a potent inhibitor of parasitic PFK, against other inhibitors targeting various PFK isoforms, including the human isoforms PFK-1 (comprising PFK-M, PFK-L, and PFK-P) and PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3).

Quantitative Comparison of PFK Inhibitors

The following tables summarize the inhibitory potency and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and other selected PFK inhibitors. It is important to note that the data are compiled from different studies and the experimental conditions may vary.

Table 1: Inhibitory Potency of PFK Inhibitors

InhibitorTarget PFK IsoformIC50 (µM)Mechanism of ActionReference(s)
This compound Trypanosoma brucei PFK0.37Competitive with Fructose-6-Phosphate, Mixed with ATP[3][4]
Trypanosoma cruzi PFK0.13Not specified[6]
Compound 3 Human PFK-M (modified)15Binds to ATP-binding site[7]
Human PFK-M (native)18Binds to ATP-binding site[7]
Compound 9 Human PFK-M (modified)17Binds to ATP-binding site[7]
Human PFK-M (native)41Binds to ATP-binding site[7]
Compound 29 Human PFK-L (modified)8Binds to ATP-binding site[7]
Human PFK-L (native)47-54Binds to ATP-binding site[7]
Compound 30 Human PFK-L (modified)8Binds to ATP-binding site[7]
Human PFK-L (native)47-54Binds to ATP-binding site[7]
3PO Human PFKFB322.9Not specified[8]
PFK15 Human PFKFB30.207Not specified[8]
AZ67 Human PFKFB30.018Not specified[9]

Table 2: In Vitro ADME Properties of this compound

PropertyThis compoundReference(s)
Aqueous Solubility (pH 7.4)> 75 µM[3]
PAMPA PermeabilityModerate[3]
Microsomal Stability (Human)Moderate[3]
Plasma Protein Binding (Human)High[3]

Selectivity Profile of this compound

A key differentiator for this compound is its selectivity for parasitic PFK over mammalian isoforms. Studies have shown that this compound exhibits potent inhibitory activity against T. brucei and T. cruzi PFK.[3][6] Encouragingly, an analogue of this compound showed no significant inhibition against the rabbit isoform of PFK at a concentration of 1 µM, suggesting a significant window of selectivity.[6] Furthermore, this compound has been shown to lack cytotoxicity in a number of human cell lines, including MRC-5 human lung fibroblast cells and KB-3-1 HeLa cells.[3][4] This selectivity is crucial for minimizing off-target effects and potential toxicity in a therapeutic context.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the context and methodologies, the following diagrams illustrate the glycolysis pathway, a typical experimental workflow for inhibitor screening, and a conceptual hit-to-lead optimization process.

Glycolysis_Pathway cluster_pfk Rate-Limiting Step Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-bisphosphate Glycolytic_Intermediates Downstream Glycolytic Intermediates F16BP->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate ATP_ADP1 ATP -> ADP PFK->F16BP ATP_ADP2 ATP -> ADP Inhibitor PFK Inhibitors (e.g., this compound) Inhibitor->PFK Inhibition F6P_label Substrate ATP_label Substrate

Caption: The Glycolysis Signaling Pathway Highlighting PFK Inhibition.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification (Primary Assay) HTS->Hit_ID Hit_Conf Hit Confirmation (Dose-Response) Hit_ID->Hit_Conf Ortho_Assay Orthogonal Assay Validation Hit_Conf->Ortho_Assay SAR Structure-Activity Relationship (SAR) Analysis Ortho_Assay->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: A General Experimental Workflow for PFK Inhibitor Screening.

Hit_to_Lead_Workflow Hit_Compound Initial Hit Compound Analog_Synthesis Analog Synthesis Hit_Compound->Analog_Synthesis In_Vitro_Testing In Vitro Testing (Potency, Selectivity) Analog_Synthesis->In_Vitro_Testing ADME_Tox In Vitro ADME/Tox Profiling In_Vitro_Testing->ADME_Tox Iterative_Optimization Iterative Optimization Cycle ADME_Tox->Iterative_Optimization Iterative_Optimization->Analog_Synthesis Design New Analogs Lead_Candidate Lead Candidate Iterative_Optimization->Lead_Candidate Meets Criteria

Caption: Conceptual Workflow for Hit-to-Lead Optimization of PFK Inhibitors.

Experimental Protocols

The determination of the inhibitory activity of PFK inhibitors is commonly performed using a biochemical assay that measures the production of ADP, a product of the PFK-catalyzed reaction. The ADP-Glo™ Kinase Assay is a widely used method.[3][10][11][12]

Principle of the ADP-Glo™ Kinase Assay

This assay is a luminescence-based method performed in two steps. In the first step, after the PFK reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by PFK into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the PFK activity.[10][11]

General Protocol for IC50 Determination using ADP-Glo™ Assay
  • PFK Reaction:

    • Prepare a reaction mixture containing the PFK enzyme, its substrate fructose-6-phosphate, and ATP in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100).[11]

    • Dispense the reaction mixture into wells of a 384-well plate.

    • Add the test inhibitor (e.g., this compound) at various concentrations. Include appropriate controls (no inhibitor and no enzyme).

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the enzymatic reaction to proceed.[11]

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of parasitic phosphofructokinase, demonstrating a promising profile for the development of anti-parasitic therapeutics.[3][4][6] Its high selectivity for the parasitic enzyme over mammalian isoforms is a significant advantage, potentially leading to a better safety profile.[4][6] While a direct comparative study with inhibitors of human PFK isoforms is lacking, the available data suggests that this compound and inhibitors like those targeting PFK-1 and PFKFB3 operate on different enzyme targets with varying potencies. The development of isoform-specific PFK inhibitors remains a key strategy in targeting diseases with altered glycolytic metabolism, and further comparative studies will be invaluable in advancing this field.

References

Assessing the Cytotoxicity of ML251 in Human Cell Lines: A Comparative Analysis with Ferroptosis Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of ML251, a known inhibitor of 6-phosphofructo-1-kinase (PFK1), against prominent ferroptosis-inducing compounds, RSL3 and Erastin, in various human cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics and mechanisms of cell death.

Executive Summary

This compound, a potent inhibitor of the glycolytic enzyme PFK1, demonstrates minimal to no cytotoxicity in human cell lines. This is in stark contrast to the potent cytotoxic effects observed with the ferroptosis inducers RSL3 and Erastin. This guide summarizes the available data, provides detailed experimental protocols for assessing cytotoxicity, and illustrates the distinct signaling pathways targeted by these compounds. This comparative analysis highlights the differential therapeutic strategies of targeting metabolic pathways versus inducing a specific cell death mechanism like ferroptosis.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the ferroptosis inducers RSL3 and Erastin in a range of human cancer cell lines. The data indicates that while RSL3 and Erastin are cytotoxic in the micromolar to sub-micromolar range, PFK1 inhibitors, including compounds with similar mechanisms to this compound, exhibit no significant cytotoxicity.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound (and other PFK1 inhibitors) JurkatAcute T-cell Leukemia>100[1][2][3]
Caco-2Colorectal Adenocarcinoma>100[1][2][3]
COLO 829Melanoma>100[1][2][3]
MDA-MB-231Breast Adenocarcinoma>100[1][2][3]
RSL3 HCT116Colorectal Cancer4.084[4]
LoVoColorectal Cancer2.75[4]
HT29Colorectal Cancer12.38[4]
HN3Head and Neck Cancer0.48[5]
A549Lung Cancer~0.5[6]
H1975Lung Cancer0.15[5]
MDA-MB-231Breast Cancer0.71[5]
HCC1937Breast Cancer0.85[5]
MCF7Breast Cancer>2[7]
MDAMB415Breast Cancer>2[7]
ZR75-1Breast Cancer>2[7]
Erastin HeLaCervical Cancer~3.5[8]
NCI-H1975Lung Cancer~5[8]
HGC-27Gastric Cancer14.39[9]
MDA-MB-231Breast Cancer40[10]
MCF-7Breast Cancer80[10]
MM.1SMultiple Myeloma~15[11]
RPMI8226Multiple Myeloma~10[11]

Experimental Protocols

Accurate assessment of cytotoxicity is paramount in drug discovery. Below are detailed protocols for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound, RSL3, Erastin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Principle: The assay reagent contains luciferase and its substrate, which in the presence of ATP produced by viable cells, generates a luminescent signal that is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Principle: LDH is a cytosolic enzyme that is released into the medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer control).

Signaling Pathway Diagrams

The distinct mechanisms of action of this compound and the ferroptosis inducers are illustrated in the following diagrams.

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Measurement cluster_analysis Data Analysis cell_seeding Seed Human Cancer Cells (96-well plate) incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Test Compounds (this compound, RSL3, Erastin) & Vehicle Control incubation_24h->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay Metabolic Activity ctg_assay CellTiter-Glo Assay incubation_treatment->ctg_assay ATP Levels ldh_assay LDH Assay incubation_treatment->ldh_assay Membrane Integrity read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ctg_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability ic50 Determine IC50 Values calc_viability->ic50

Caption: Workflow for assessing compound cytotoxicity.

G Signaling Pathways of this compound and Ferroptosis Inducers cluster_this compound This compound (PFK1 Inhibition) cluster_ferroptosis Ferroptosis Induction (RSL3 & Erastin) This compound This compound pfk1 PFK1 This compound->pfk1 Inhibits glycolysis Glycolysis pfk1->glycolysis Rate-limiting step atp_production Reduced ATP Production glycolysis->atp_production cell_proliferation Inhibition of Cell Proliferation atp_production->cell_proliferation rsl3 RSL3 gpx4 GPX4 rsl3->gpx4 Inhibits erastin Erastin system_xc System Xc- erastin->system_xc Inhibits lipid_ros Lipid ROS Accumulation gpx4->lipid_ros Prevents gsh GSH Depletion system_xc->gsh gsh->gpx4 Required for activity ferroptosis Ferroptotic Cell Death lipid_ros->ferroptosis

Caption: Contrasting mechanisms of this compound and ferroptosis inducers.

References

Comparative Efficacy of ML251 Against T. brucei and T. cruzi Phosphofructokinase

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory action of ML251 and alternative compounds on trypanosomal phosphofructokinase.

This guide provides a detailed comparison of the efficacy of the small molecule inhibitor this compound against the phosphofructokinase (PFK) enzymes of Trypanosoma brucei and Trypanosoma cruzi, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, respectively. The bloodstream form of T. brucei is entirely dependent on glycolysis for its ATP supply, making PFK a critical drug target.[1] Similarly, T. cruzi relies on glycolysis for energy production.[1] This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant biological pathways and experimental workflows to aid researchers in the field of anti-trypanosomal drug discovery.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potential of this compound and other selected compounds against T. brucei and T. cruzi PFK is summarized in the tables below. This compound demonstrates potent, sub-micromolar inhibitory activity against T. brucei PFK.[2] While a specific IC50 value for this compound against T. cruzi PFK is not explicitly available in the reviewed literature, reports indicate comparable inhibitory activity to that observed for T. brucei PFK, with many of its analogues showing increased potency against the T. cruzi isoform.[1]

Table 1: Efficacy of this compound and Analogs Against Trypanosomal PFK

CompoundTarget EnzymeIC50 (nM)Notes
This compound T. brucei PFK370[2]A resynthesized version showed an IC50 of 410 nM.[1]
This compound T. cruzi PFKNot ReportedDescribed as having "comparable inhibitory activity" to T. brucei PFK.[1]
Analog 39 T. cruzi PFK41[1]The most potent analog against T. cruzi PFK in the series.
Analog 42 T. brucei PFK15[1]The most potent analog against T. brucei PFK in the series.

Table 2: Efficacy of Alternative Inhibitors Against Trypanosomal PFK

InhibitorTarget EnzymeIC50Notes
Suramin T. brucei glycolytic enzymes3 - 100 µM[3]A well-known anti-trypanosomal drug with broad-spectrum activity.
Furanose Analogue T. brucei PFK23 µM[1]A dichlorophenyl-furanose derivative.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PFK inhibitors.

Phosphofructokinase Activity Assays

Two primary methods are employed to determine the enzymatic activity of PFK and the inhibitory effects of compounds like this compound: a luminescence-based ADP detection assay and a spectrophotometric coupled-enzyme assay.

1. ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies PFK activity by measuring the amount of ADP produced in the enzymatic reaction.

  • Principle: The assay is performed in two steps. First, the PFK reaction is allowed to proceed, after which the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial PFK activity.[4]

  • Protocol:

    • Kinase Reaction: In a 384-well plate, combine 2.5 µL of 2x PFK enzyme solution (final concentration ~1.25 nM) in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) with 0.5 µL of the test compound (e.g., this compound) at various concentrations.[2]

    • Initiate the reaction by adding 2 µL of a substrate mixture containing ATP (final concentration ~0.1 mM) and Fructose-6-Phosphate (F6P) (final concentration ~0.5 mM).[2]

    • Incubate the reaction mixture at room temperature for 45 minutes.[2]

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[5]

    • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.[5]

    • Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the PFK activity.

2. Spectrophotometric Coupled-Enzyme Assay

This method measures PFK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

  • Principle: The ADP produced by PFK is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is directly proportional to the PFK activity.[2]

  • Protocol:

    • Prepare a reaction mixture in a cuvette containing:

      • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0)[6]

      • Fructose-6-Phosphate (e.g., 3.3 mM)[7]

      • ATP (e.g., 0.1 mM)[7]

      • MgCl₂ (e.g., 3.3 mM)[7]

      • NADH (e.g., 0.04 mM)[7]

      • Phosphoenolpyruvate (PEP)

      • Excess of coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

      • Test compound (e.g., this compound) at desired concentrations.

    • Initiate the reaction by adding the PFK enzyme.

    • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the PFK activity.

Visualizations

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows.

Glycolytic_Pathway_Trypanosoma Glycolytic Pathway in Trypanosoma cluster_glycosome Glycosome cluster_cytosol Cytosol Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK DHAP_G3P DHAP + G3P F16BP->DHAP_G3P Aldolase G3P Glyceraldehyde-3-P DHAP_G3P->G3P TPI DHAP DHAP BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH P3G 3-Phosphoglycerate BPG->P3G PGK P3G_out 3-PGA P3G->P3G_out Transport P2G 2-Phosphoglycerate P3G_out->P2G PGM PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: Glycolytic pathway in Trypanosoma.

PFK_Inhibition_Assay_Workflow PFK Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection (ADP-Glo) reagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitor dilutions reaction_setup Set up reaction mixtures in 384-well plate: Enzyme + Inhibitor reagents->reaction_setup reaction_start Initiate reaction with ATP and F6P reaction_setup->reaction_start incubation Incubate at Room Temp (45 min) reaction_start->incubation atp_depletion Add ADP-Glo Reagent (Incubate 40 min) incubation->atp_depletion adp_detection Add Kinase Detection Reagent (Incubate 30-60 min) atp_depletion->adp_detection readout Measure Luminescence adp_detection->readout

Caption: Workflow for the PFK inhibition assay.

References

Unveiling the Potency of ML251 Derivatives: A Guide to Structure-Activity Relationships in Trypanosoma PFK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML251 derivatives as potent inhibitors of phosphofructokinase (PFK) from Trypanosoma brucei (T. brucei) and Trypanosoma cruzi (T. cruzi), the parasites responsible for Human African Trypanosomiasis (HAT) and Chagas disease, respectively. The glycolytic pathway is the sole source of ATP for the bloodstream form of these parasites, making its enzymes, particularly PFK, attractive drug targets.[1][2] this compound emerged from a high-throughput screening campaign as a novel, nanomolar inhibitor of T. brucei PFK (TbPFK).[1] This guide delves into the structure-activity relationships (SAR) of a series of this compound analogs, presenting key data to inform future drug design and optimization efforts.

Comparative Analysis of this compound Derivatives

The inhibitory activity of this compound and its derivatives against T. brucei PFK was evaluated using a coupled biochemical assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized below. These values are the average of at least three separate experiments.[1]

Modifications to the Isoxazole Moiety

Initial efforts focused on modifying the isoxazole core of the parent compound. The 5-des-methyl analog, This compound (30) , demonstrated a slight improvement in potency compared to the initial hit. This led to the hypothesis that introducing hydrophilic groups or hydrogen bond donors/acceptors at this position could enhance activity.[1]

Compound IDR Group ModificationT. brucei PFK IC50 (µM)T. cruzi PFK IC50 (µM)
1 (Hit) 5-methylisoxazole0.2300.440
30 (this compound) Isoxazole (5-des-methyl)0.1800.350
31 1-Methyl-1H-pyrazole0.5701.10
32 1H-pyrazole0.6801.30
33 4-Carboxyphenyl0.0450.090
34 4-(Ethoxycarbonyl)phenyl> 57> 57
35 3-Carboxyphenyl0.0500.110
36 Pyrimidin-5-yl1.202.50
37 4-Hydroxyphenyl1.503.10
38 4-Aminophenyl2.304.80

A significant increase in potency was observed with the introduction of carboxylic acid groups on a phenyl ring substituent, as seen in compounds 33 and 35 . Conversely, the corresponding ester (34 ) was inactive. Other heterocyclic and substituted phenyl groups generally led to diminished activity.[1]

Modifications to the Benzyl Group

The 3,4-dihalo substitution pattern on the benzyl group was found to be crucial for activity. Modifications to this motif were explored to further understand its contribution to the inhibitory effect.[1]

Compound IDR Group ModificationT. brucei PFK IC50 (µM)T. cruzi PFK IC50 (µM)
17 4-Chlorobenzyl0.3500.720
18 4-Bromobenzyl0.3400.690
19 4-Iodobenzyl0.3600.750
20 4-Methylbenzyl2.805.80
21 3-Chloro-4-fluorobenzyl1.202.50
22 4-Chloro-3-fluorobenzyl1.503.10
23 3,4-Difluorobenzyl2.304.80
24 3,4-Dimethylbenzyl> 57> 57
25 Phenyl5.1010.5
26 1-(3,4-Dichlorophenyl)ethyl3.807.90
27 (3,4-Dichlorophenoxy)methyl8.2017.0

Para-halo substitutions (17-19 ) maintained reasonable activity, although slightly diminished compared to the dichloro analog. The para-methyl substitution (20 ) resulted in a significant loss of potency. Any other alterations to the 3,4-dihalo pattern or modifications to the benzylic methylene group led to reduced activity.[1]

Experimental Protocols

The primary assay used to determine the inhibitory activity of this compound derivatives was the ADP-Glo™ Kinase Assay.[1]

ADP-Glo™ Kinase Assay for Phosphofructokinase Inhibition

Objective: To measure the enzymatic activity of phosphofructokinase by quantifying the amount of ADP produced and to determine the IC50 values of inhibitory compounds.

Principle: This is a luminescence-based assay that measures ADP produced during a kinase reaction. The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the PFK reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and to measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration.[3][4]

Materials:

  • Recombinant T. brucei or T. cruzi Phosphofructokinase (PFK)

  • Fructose-6-phosphate (F6P)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of PFK in assay buffer.

    • Prepare a solution of F6P and ATP in assay buffer.

  • Kinase Reaction:

    • Add the PFK enzyme solution to each well of the assay plate containing the test compounds.

    • Initiate the reaction by adding the F6P/ATP substrate solution to each well.

    • The final reaction volume is typically 5 µL.[3]

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[3]

    • Incubate at room temperature for 40 minutes.[3]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]

    • Incubate at room temperature for 30-60 minutes.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Research Workflow and Biological Pathway

To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_synthesis Compound Synthesis & Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives dissolution Dissolution in DMSO & Serial Dilution synthesis->dissolution plating Compound Plating (384-well plate) dissolution->plating reagents Addition of PFK Enzyme, F6P, and ATP plating->reagents incubation1 Kinase Reaction Incubation reagents->incubation1 adpglo Addition of ADP-Glo™ Reagent incubation1->adpglo incubation2 ATP Depletion Incubation adpglo->incubation2 detection Addition of Kinase Detection Reagent incubation2->detection incubation3 Signal Development Incubation detection->incubation3 luminescence Luminescence Measurement incubation3->luminescence ic50 IC50 Determination luminescence->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: Experimental workflow for the evaluation of this compound derivatives.

G cluster_glycolysis Glycolytic Pathway in Trypanosoma brucei Glycosome Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase _13BPG 1,3-Bisphosphoglycerate GAP->_13BPG Glyceraldehyde-3-Phosphate Dehydrogenase _3PG 3-Phosphoglycerate _13BPG->_3PG Phosphoglycerate Kinase This compound This compound Derivatives Inhibition This compound->Inhibition

Caption: Inhibition of Phosphofructokinase by this compound in the Trypanosomal Glycolytic Pathway.

References

Validating ML251's On-Target Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cellular validation of ML251, a potent inhibitor of Trypanosoma brucei phosphofructokinase (PFK), is crucial for its development as a therapeutic agent against Human African Trypanosomiasis (HAT). This guide provides a comparative analysis of experimental data and methodologies to confirm the on-target engagement of this compound in a cellular context.

This compound is a novel and potent inhibitor of phosphofructokinase (PFK) in Trypanosoma brucei, the parasite responsible for HAT, and Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] In the bloodstream form of T. brucei, the glycolytic pathway is the exclusive source of ATP, making PFK an attractive drug target.[1] this compound exhibits strong enzymatic inhibition of T. brucei PFK and demonstrates toxicity against cultured T. brucei parasites.[1] Importantly, it shows minimal toxicity against human cell lines, suggesting a favorable selectivity profile.[1]

Comparative Analysis of PFK Inhibitors

To objectively assess the performance of this compound, it is essential to compare its activity with other known PFK inhibitors. The following table summarizes the in vitro and cellular activities of this compound and alternative compounds.

CompoundTargetIn Vitro IC50 (T. brucei PFK)Cellular EC50 (T. brucei)Selectivity (Human Cell Line Cytotoxicity)
This compound T. brucei PFK370 nM[1]16.3 µM[1]No significant toxicity observed in MRC-5 and KB-3-1 cells[1]
CTCB405 T. brucei PFK180 nM370 nMNot specified
Suramin Multiple targets, including PFKMicromolar rangeNot specified for PFK inhibitionKnown to have multiple off-target effects
Furanose-based analogue T. brucei PFK23 µMNot specifiedNot specified

Experimental Protocols for On-Target Validation in a Cellular Context

ATP Depletion Assay

This assay measures the intracellular ATP concentration in T. brucei following treatment with the inhibitor. A rapid decrease in ATP levels is a direct indicator of glycolytic inhibition.

Methodology:

  • Cell Culture: Cultivate bloodstream form T. brucei (e.g., Lister 427 strain) in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

  • Inhibitor Treatment: Resuspend logarithmic phase parasites in fresh medium at a density of 1 x 10^7 cells/mL. Add the PFK inhibitor (e.g., this compound) at various concentrations (typically ranging from 0.1x to 10x the EC50 value) and incubate for different time points (e.g., 0, 15, 30, 60, and 120 minutes). A vehicle control (e.g., DMSO) should be run in parallel.

  • ATP Measurement: At each time point, lyse the cells and measure the intracellular ATP concentration using a commercial bioluminescence-based ATP assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence signal to the cell number and express the results as a percentage of the ATP level in vehicle-treated cells.

Fructose-6-Phosphate (F6P) Accumulation Assay

This metabolomics-based assay quantifies the intracellular levels of F6P, the substrate of PFK. Inhibition of PFK is expected to cause an accumulation of its substrate.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as for the ATP depletion assay.

  • Metabolite Extraction: At each time point, rapidly quench the metabolism by adding cold saline solution and pellet the cells by centrifugation at 4°C. Extract the intracellular metabolites using a cold solvent mixture (e.g., chloroform:methanol:water).

  • LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify F6P.

  • Data Analysis: Normalize the F6P peak area to an internal standard and the cell number. Express the results as a fold change relative to the F6P level in vehicle-treated cells.

Visualizing the Glycolytic Pathway and Experimental Workflow

To further clarify the biological context and experimental procedures, the following diagrams are provided.

Glycolysis_Pathway cluster_inhibition Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP Phosphofructokinase (PFK) Glycolytic_Intermediates Downstream Glycolytic Intermediates F16BP->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate ATP_gen ATP Glycolytic_Intermediates->ATP_gen This compound This compound This compound->F6P

Caption: Glycolytic pathway in T. brucei and the point of inhibition by this compound.

Experimental_Workflow cluster_ATP ATP Depletion Assay cluster_F6P F6P Accumulation Assay Start Start: T. brucei Culture Treatment Treat with this compound (or alternative inhibitor) Start->Treatment Time_Points Incubate for Various Time Points Treatment->Time_Points ATP_Lysis Cell Lysis Time_Points->ATP_Lysis F6P_Quench Metabolism Quenching Time_Points->F6P_Quench ATP_Measurement Measure ATP (Bioluminescence) ATP_Lysis->ATP_Measurement ATP_Analysis Analyze Data: % ATP vs. Control ATP_Measurement->ATP_Analysis Result Conclusion: On-Target Validation ATP_Analysis->Result F6P_Extraction Metabolite Extraction F6P_Quench->F6P_Extraction F6P_LCMS LC-MS/MS Analysis F6P_Extraction->F6P_LCMS F6P_Analysis Analyze Data: Fold Change in F6P F6P_LCMS->F6P_Analysis F6P_Analysis->Result

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for ML251

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of the Phosphofructokinase Inhibitor ML251.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for this compound, a potent nanomolar inhibitor of T. brucei and T. cruzi phosphofructokinase.[1][2][3][4][5][6] Adherence to these protocols is critical for ensuring a safe research environment and maintaining regulatory compliance.

Key Characteristics of this compound

For safe handling and disposal, it is important to be aware of the known properties of this compound.

PropertyValue
Chemical Name This compound
Molecular Formula C17H13Cl2N3O4S
Molecular Weight 426.27 g/mol [11]
Description A potent inhibitor of T. brucei and T. cruzi phosphofructokinase.[1][2][3][4][5][6][11]
Storage Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or -80°C for up to 6 months.[11]

Experimental Protocols: Disposal of this compound Waste

The following step-by-step procedures should be followed for the disposal of this compound in solid and liquid forms, as well as for contaminated labware.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step to prevent accidental reactions and ensure proper disposal.

  • Solid this compound Waste:

    • Collect all solid waste, including unused or expired this compound powder and contaminated weighing paper, in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure lid to prevent spills.

    • Never mix solid this compound waste with other types of waste, such as sharps or biological waste.

  • Liquid this compound Waste (e.g., solutions in DMSO):

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Plastic-coated glass or high-density polyethylene (HDPE) containers are recommended.[9][10]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent used (e.g., "this compound in DMSO").

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Keep the container securely closed when not in use.[7]

  • Contaminated Labware:

    • Disposable items such as pipette tips, gloves, and centrifuge tubes that have come into contact with this compound should be collected in a designated hazardous waste container lined with a durable plastic bag.[12]

    • For reusable glassware, decontaminate by rinsing with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste. After decontamination, the glassware can be washed and reused.

    • Chemically contaminated sharps, such as needles and razor blades, must be placed in a designated, puncture-resistant sharps container that is clearly labeled as "Chemically Contaminated Sharps."[9][12]

Labeling and Storage of Waste Containers

Accurate and clear labeling is essential for the safe management of hazardous waste.

  • All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8]

  • The label must include:

    • The full chemical name(s) of the contents (e.g., "this compound," "Dimethyl Sulfoxide"). Avoid using abbreviations or chemical formulas.

    • The approximate concentration or percentage of each component.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Ensure secondary containment for all liquid waste containers to prevent spills from spreading.[7][8]

  • Segregate this compound waste from incompatible materials.

Final Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Never dispose of this compound down the sink or in the regular trash. [7][13] This is illegal and can harm the environment and public health.

  • Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Follow your institution's specific procedures for requesting a waste pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ML251_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound Waste (Powder, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid this compound Waste (e.g., in DMSO) waste_type->liquid_waste Liquid labware_waste Contaminated Labware (Gloves, Pipette Tips) waste_type->labware_waste Labware sharps_waste Contaminated Sharps (Needles, Blades) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_labware Collect in Labeled Dry Waste Container labware_waste->collect_labware collect_sharps Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_labware->store_waste collect_sharps->store_waste request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup final_disposal Final Disposal by Licensed Vendor request_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals you are working with.

References

Safeguarding Your Research: Essential Safety Protocols for Handling ML251

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the personal protective equipment (PPE), handling, and disposal of the investigational compound ML251, ensuring the safety of laboratory personnel and the integrity of research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profiles of structurally similar compounds, specifically those containing isoxazole and sulfonamide moieties. Researchers must conduct a risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.

This compound is a potent nanomolar inhibitor of T. brucei and T. cruzi phosphofructokinase, identified as a promising lead in the development of therapies for Human African Trypanosomiasis (HAT)[1][2][3][4][5][6]. As a specialized research chemical, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on the potential hazards associated with its chemical class.

PPE Category Specification Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Consider double-gloving for enhanced protection.
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of any potential dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure a safe and controlled experimental environment.

  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Weighing and Reconstitution:

    • Perform all weighing and solution preparation within a certified chemical fume hood to prevent inhalation of the solid compound.

    • Use dedicated spatulas and weighing boats.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Experimental Use:

    • Keep containers of this compound tightly sealed when not in use.

    • Avoid direct contact with the solid compound and its solutions.

    • Should any spills occur, they should be immediately cleaned up following your institution's established procedures for chemical spills.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be segregated as chemical waste.[7]

  • Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.[7][8]

  • Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[7] Arrange for collection by a licensed hazardous waste disposal service.[8]

Experimental Protocols: General Guidelines for Similar Compounds

While specific experimental protocols for this compound are not detailed in publicly available safety documents, general practices for handling potent, solid research compounds should be followed. These include minimizing the generation of dust and aerosols, using the smallest quantities feasible for the experiment, and ensuring all manipulations are performed in a contained environment like a chemical fume hood.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of a research chemical like this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Gather PPE and Materials FumeHood Verify Fume Hood Functionality Prep->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Segregate Segregate Waste Experiment->Segregate Containerize Label and Contain Hazardous Waste Segregate->Containerize EHS Follow EHS Disposal Protocol Containerize->EHS

Caption: Workflow for the safe handling of research chemicals.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.